N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Descripción
Propiedades
IUPAC Name |
N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)7-5-3-2-4-6(5)10-11-7/h2-4H2,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDCMCXSYOEORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC2=C1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. While specific research on this exact molecule is limited, this document synthesizes information from the broader class of pyrazole-3-carboxamides to infer its properties, potential synthesis, and likely biological significance. This guide will cover the core chemical and physical properties, a proposed synthetic methodology based on established pyrazole chemistry, and an exploration of its potential therapeutic applications and mechanisms of action, drawing parallels from structurally related compounds.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of approved therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, features a fused cyclopentane ring, which imparts a rigid, three-dimensional structure that can be advantageous for specific receptor binding.
Physicochemical Properties
Based on available data and the general characteristics of related compounds, the following properties can be attributed to N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide.[5][6]
| Property | Value | Source |
| CAS Number | 1335131-21-9 | [5] |
| Molecular Formula | C₈H₁₁N₃O | [5] |
| Molecular Weight | 165.19 g/mol | [6] |
| Physical Form | Solid | [5] |
| Melting Point | >250 °C | [5] |
| InChI Key | TYDCMCXSYOEORK-UHFFFAOYSA-N | [5] |
Synthesis and Characterization
While a specific, published synthesis for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for pyrazole synthesis.[4][7] The most common and effective strategies involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][4]
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule would involve a two-step process: the formation of the core cyclopenta[c]pyrazole ring system, followed by amidation.
Figure 1: Proposed synthetic workflow for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide.
Experimental Protocol
Step 1: Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (Intermediate B)
-
To a solution of sodium ethoxide in ethanol, add cyclopentanone and diethyl oxalate dropwise at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to stir and warm to room temperature. The Claisen condensation should yield ethyl 2-oxo-1-cyclopentanecarboxylate (Intermediate A).
-
To the resulting solution of Intermediate A, add hydrazine hydrate.
-
Reflux the reaction mixture. The cyclocondensation reaction will form the pyrazole ring.
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure Intermediate B.
Step 2: Synthesis of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (Final Product)
-
Dissolve the ethyl ester (Intermediate B) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of methylamine in excess.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final product.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include a singlet for the N-methyl group, multiplets for the cyclopentane ring protons, and a broad singlet for the amide N-H proton.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the amide, the carbons of the pyrazole and cyclopentane rings, and the N-methyl carbon are expected.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), C=O stretch (amide), and C=N stretch of the pyrazole ring should be observed.[8]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ) should be present.[6]
Potential Biological Activity and Mechanism of Action
While there is no specific biological data for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, the broader class of pyrazole-3-carboxamides has been extensively studied, revealing a wide range of pharmacological activities.[2][3]
Anti-inflammatory and Analgesic Potential
Many pyrazole derivatives are known for their anti-inflammatory and analgesic properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1] It is plausible that N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide could exhibit similar activity.
Figure 2: Potential mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For example, some pyrazole-3-carboxamide derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancers like acute myeloid leukemia.
Antimicrobial Properties
The pyrazole scaffold is also a key component in a number of antimicrobial agents.[3] The mechanism of action can vary, but may involve the disruption of microbial cell walls or the inhibition of essential enzymes.
Safety and Toxicology
According to available safety data, N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is classified with the GHS07 pictogram, indicating that it is harmful.[5] Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[5] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.
Conclusion and Future Directions
N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound with potential for further investigation in the field of medicinal chemistry. Based on the well-established biological activities of the pyrazole-3-carboxamide scaffold, this molecule warrants synthesis and screening for anti-inflammatory, anticancer, and antimicrobial properties. Future research should focus on the development of a confirmed and optimized synthetic route, comprehensive characterization of the compound, and a thorough evaluation of its biological activity profile in relevant in vitro and in vivo models.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Patel, R. P., Patel, K. C., & Rathi, A. K. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1039.
- Karrouchi, K., et al. (2018).
- Preeti, & Singh, J. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Chemistry & Biology Interface, 15(1), 1-20.
- Törmäkangas, O. P., et al. (2016).
- El-Sayed, M. A. A., et al. (2018).
-
PubChemLite. (n.d.). N-methyl-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide. Retrieved from [Link]
- Al-Omary, F. A. M., et al. (2012). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. International Journal of Chemical Sciences, 10(1), 96-108.
-
NextSDS. (n.d.). Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate — Chemical Substance Information. Retrieved from [Link]
- Doležal, M., et al. (2006).
- IntechOpen. (2022).
- Cardiff University. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. ORCA.
- Lu, W., et al. (2025). Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. European Journal of Medicinal Chemistry, 283, 117117.
- Thermo Fisher Scientific. (2019).
- Shionogi & Co., Ltd. (2021).
- Sanofi-Aventis. (2009). 4-methyl-4,5-dihydro-1h-pyrazole-3-carboxamide useful as a cannabinoid cb 1 neutral antagonist.
- H. Lee Moffitt Cancer Center & Research Institute, Inc. (2021).
- Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1475-1490.
- National Autonomous University of Mexico. (2014). Synthesis and characterization of CaCO3-biopolymer hybrid nanoporous microparticles for controlled release of doxorubicin. PubMed.
- Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378.
- MDPI. (2021).
- Kleitz, F., et al. (2003). Synthesis and characterization of large-pore ordered mesoporous carbons using gyroidal silica template.
- Predoi, D., et al. (2022). Synthesis and Characterization of Porous Forsterite Ceramics with Prospective Tissue Engineering Applications.
- Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Sun, C., et al. (2008). Synthesis and characterization of monodisperse ultra-thin silica-coated magnetic nanoparticles. Nanotechnology, 19(8), 085601.
- Al-Douh, M. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
- Ishihara Sangyo Kaisha, Ltd. (2020). production method for pyrazole-4-carboxamide derivative.
-
NextSDS. (n.d.). 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Retrieved from [Link]
- Zarei, M., & Gholamhoseini, S. (2025). Synthesis and characterization of nano Fe2CuAl2O7 as a reusable catalyst for Biginelli reaction. Journal of the Serbian Chemical Society.
-
PubChemLite. (n.d.). 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Retrieved from [Link]
- SpectraBase. (n.d.). 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl- - Optional[13C NMR] - Chemical Shifts.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | 1335131-21-9 [sigmaaldrich.com]
- 6. PubChemLite - N-methyl-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 7. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 8. rsc.org [rsc.org]
- 9. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopenta[c]pyrazole-3-carboxamide Scaffold (CAS 1335131-21-9): A Versatile Pharmacophore in Modern Drug Discovery
Executive Summary & Chemical Architecture
In contemporary Fragment-Based Drug Discovery (FBDD), identifying scaffolds that offer both conformational rigidity and versatile functionalization vectors is critical for targeting challenging protein-protein interactions (PPIs). CAS 1335131-21-9 , chemically identified as N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (or N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide), has emerged as a privileged building block.
The structural rationale for utilizing this specific fused bicyclic system lies in its thermodynamic profile during target engagement. The cyclopentane ring restricts the rotational degrees of freedom of the pyrazole core. This conformational restriction minimizes the entropic penalty ( ΔS ) upon binding to rigid targets, while the carboxamide moiety serves as a highly directional hydrogen-bond donor/acceptor. Furthermore, the fused system provides an optimal geometric angle to project substituents into deep hydrophobic pockets, a feature lacking in simple, flexible acyclic pyrazoles.
Quantitative Physicochemical Profile
| Property | Value | Mechanistic Implication |
| CAS Number | 1335131-21-9 | Unique identifier for the N-methyl derivative. |
| Molecular Formula | C8H11N3O | Low molecular weight (165.20 g/mol ) ideal for FBDD. |
| Melting Point | >250 °C | High crystalline stability; indicates strong intermolecular lattice forces. |
| InChI Key | TYDCMCXSYOEORK-UHFFFAOYSA-N | Standardized structural representation for chemoinformatics. |
| Purity (Commercial) | ≥ 97% | Suitable for direct use in high-throughput parallel synthesis. |
Mechanistic Applications in Targeted Therapies
The cyclopenta[c]pyrazole-3-carboxamide core is not merely a structural placeholder; it actively participates in key pharmacodynamic interactions across multiple high-value therapeutic targets.
HIV-1 Capsid Inhibition (Lenacapavir Analogs)
The HIV-1 capsid (CA) hexamer is a notoriously difficult target due to its highly conserved, rigid multimeric interface. Recent structure-activity relationship (SAR) studies on Lenacapavir (a first-in-class HIV-1 CA inhibitor) demonstrated that replacing the tricyclic subunit-A with a bicyclic cyclopenta[c]pyrazole ring significantly improved antiviral potency[1]. The modified analogs achieved sub-nanomolar efficacy ( EC50≈0.023 nM), representing a 4- to 6-fold increase in activity compared to wild-type Lenacapavir[1]. The causality here is driven by the scaffold's ability to perfectly mimic the required dihedral angles needed to interlock with the CA hexamer without inducing steric clashes.
KRAS-SOS1 Allosteric Modulation
In oncology, disrupting the KRAS-SOS1 ternary complex is a major strategy for treating KRAS-driven cancers. In silico and biophysical modeling reveals that the cyclopenta[c]pyrazole scaffold engages in critical π−π stacking interactions with the F890 residue of SOS1, alongside T-shaped interactions and hydrogen bonding with Y884[2]. By stabilizing the inactive ternary complex, the scaffold acts as a potent allosteric inhibitor, preventing the nucleotide exchange from KRAS-GDP to the oncogenic KRAS-GTP state[2].
SHP2 Phosphatase Inhibition
SHP2 is normally auto-inhibited by intramolecular interactions between its N-terminal SH2 domain and its catalytic PTP domain[3]. Mutations in the PTPN11 gene relieve this auto-inhibition, driving oncogenesis. Cyclopenta[c]pyrazole derivatives have been patented as potent SHP2 inhibitors that bind allosterically to lock the enzyme in its closed, auto-inhibited conformation[3]. These compounds demonstrate synergistic growth inhibition in non-small cell lung cancer when combined with ALK or EGFR inhibitors[3].
Figure 1: Fragment-Based Drug Discovery workflow utilizing the cyclopenta[c]pyrazole scaffold.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that experimental protocols must be robust and self-validating to prevent false positives—a common pitfall in FBDD.
Protocol 1: Scaffold Functionalization (Amide Coupling)
To build a library of inhibitors, the secondary amine or the carboxamide of CAS 1335131-21-9 must be functionalized. The bulky nature of the fused ring system often introduces steric hindrance, necessitating highly reactive coupling conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the carboxylic acid building block in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is selected over standard EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric hindrance of the cyclopenta[c]pyrazole core.
-
Coupling: Stir for 15 minutes at room temperature, then add 1.0 eq of CAS 1335131-21-9.
-
Reaction Monitoring: Monitor via LC-MS. The reaction typically reaches completion within 2-4 hours due to the enhanced electrophilicity provided by HATU.
-
Purification: Quench with saturated NaHCO3 , extract with ethyl acetate, and purify via reverse-phase preparative HPLC.
-
Validation: Confirm structure and purity (>95%) via 1H -NMR and HRMS before proceeding to biological assays.
Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)
To validate the binding of synthesized cyclopenta[c]pyrazole derivatives to the KRAS-SOS1 complex, SPR is employed. This protocol is designed as a self-validating system to ensure absolute trustworthiness of the kinetic data.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize biotinylated SOS1 onto a Streptavidin (SA) sensor chip. Self-Validation: Leave Channel 1 blank as a reference channel to subtract bulk refractive index changes and non-specific binding.
-
Analyte Preparation: Dilute the cyclopenta[c]pyrazole derivative in running buffer (HBS-P+ with 1% DMSO). Self-Validation: Perform Dynamic Light Scattering (DLS) on the highest concentration sample to rule out colloidal aggregation, which causes false-positive "super-stoichiometric" binding signals.
-
Multi-Cycle Kinetics: Inject the compound at 5 different concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 μ M) using a flow rate of 30 μ L/min. Causality: A multi-cycle approach with a 300-second dissociation phase is used instead of single-cycle kinetics to ensure complete dissociation of the complex, which is critical for accurately determining the koff of high-affinity allosteric binders.
-
Control Run: Run a known SOS1 inhibitor (e.g., BI-1701963) in parallel to validate the functional integrity of the immobilized protein.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD , kon , and koff .
Figure 2: Mechanism of KRAS-SOS1 allosteric inhibition by cyclopenta[c]pyrazole derivatives.
Pharmacological Data Summary
The table below summarizes the diverse pharmacological applications of the cyclopenta[c]pyrazole-3-carboxamide scaffold across recent literature and patents.
| Target | Disease Indication | Scaffold Binding Modality | Key Performance Metric | Reference |
| HIV-1 Capsid | Viral Infection | Binds CA hexamer; replaces tricyclic subunit | EC50≈0.023 nM | [1] |
| KRAS-SOS1 | Solid Tumors | Allosteric ternary complex stabilization | T-shaped / π−π stacking | [2] |
| SHP2 Phosphatase | NSCLC / HNSCC | Locks auto-inhibited closed conformation | Synergistic with EGFR/ALK | [3] |
References
- Sigma-Aldrich Product Catalog Title: N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | 1335131-21-9 Source: Sigma-Aldrich URL
- ChemRxiv Preprint Title: Delineating structural functionalities of lenacapavir amenable to modifications for targeting emerging drug-resistant HIV-1 capsid Source: ChemRxiv URL
- Source: National Institutes of Health (NIH)
- Source: Relay Therapeutics, Inc. / D.E.
Sources
An In-depth Technical Guide to the Synthesis of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, a molecule of interest in contemporary drug discovery and development. The synthesis is presented as a multi-step process, commencing with the formation of the core pyrazole structure, followed by functional group manipulations to yield the final carboxamide. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the mechanistic rationale behind the chosen synthetic strategies. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in pharmaceuticals, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, underscores the versatility of this heterocyclic scaffold.[2] The specific target of this guide, N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide, is a derivative that holds potential for further exploration in various therapeutic areas due to its unique structural features. This guide will delineate a logical and reproducible synthetic route to this compound, emphasizing practical and scalable methodologies.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final amide bond formation is envisioned to occur between a carboxylic acid precursor, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid, and methylamine. This key carboxylic acid intermediate can be accessed through the hydrolysis of its corresponding ester, which, in turn, is synthesized via a cyclocondensation reaction to form the pyrazole ring.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway and Experimental Protocols
The synthesis is presented in three distinct stages, each with a detailed experimental protocol.
Stage 1: Synthesis of the Pyrazole Core via Cyclocondensation
The foundational step is the formation of the pyrazole ring system. This is achieved through the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative.[3][4] This reaction is a classic and reliable method for constructing pyrazoles.
Protocol 1: Synthesis of Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
Materials:
-
2-(ethoxymethylene)-cyclopentane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(ethoxymethylene)-cyclopentane-1,3-dione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate upon cooling or after the addition of cold water.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.[5][6]
-
| Parameter | Value | Reference |
| Starting Material | 2-(ethoxymethylene)-cyclopentane-1,3-dione | N/A |
| Reagent | Hydrazine hydrate | [3] |
| Solvent | Ethanol | [3] |
| Catalyst | Acetic Acid | [3] |
| Reaction Time | 2-6 hours | [3] |
| Expected Yield | Varies | [3] |
Stage 2: Hydrolysis of the Ester to the Carboxylic Acid
The second stage involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions.[3]
Protocol 2: Synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
-
Materials:
-
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (from Stage 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend or dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 - 3.0 eq) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-50°C for 4-12 hours, monitoring by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3 by the slow addition of 1M HCl.[3]
-
A precipitate of the carboxylic acid should form. Stir the mixture in the ice bath for an additional 30 minutes.[3]
-
Collect the solid product by vacuum filtration.[3]
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[3]
-
Dry the product under high vacuum to yield the pure 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.[3][5][7][8]
-
| Parameter | Value | Reference |
| Starting Material | Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | [5][6] |
| Reagent | LiOH or NaOH | [3] |
| Solvent | THF/Water | [3] |
| Reaction Time | 4-12 hours | [3] |
| Expected Yield | High | [3] |
Stage 3: Amide Coupling to Yield the Final Product
The final step is the formation of the amide bond. This can be achieved through several methods. Here, we present two common and effective approaches: activation of the carboxylic acid to an acid chloride, and the use of a modern peptide coupling reagent.
Protocol 3A: Amide Coupling via Acid Chloride Formation
This method is a classic and cost-effective approach.
-
Materials:
-
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (from Stage 2)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Methylamine (solution in THF or as a salt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Cool the mixture to 0°C and add thionyl chloride (1.5-2.0 eq) dropwise.[3] Allow the mixture to warm to room temperature and stir for 1-3 hours. Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-carbonyl chloride, which is typically used immediately in the next step.[3]
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve methylamine (1.2 eq) and a base such as triethylamine (2.0-3.0 eq) in anhydrous DCM. Add the methylamine solution dropwise to the stirred acid chloride solution.[3]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide.
-
Protocol 3B: Amide Coupling Using Peptide Coupling Reagents
This method often provides cleaner reactions and milder conditions.
-
Materials:
-
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (from Stage 2)
-
Methylamine (solution in THF or as a salt)
-
Peptide coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)
-
Base (e.g., DIPEA, TEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the peptide coupling reagent (1.1-1.5 eq) and the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add methylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Overall synthesis workflow.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide offers a reliable and adaptable method for the preparation of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. The protocols are based on well-established chemical transformations and can be scaled to meet the demands of both research and development laboratories. The choice between the acid chloride and peptide coupling methods for the final amidation step will depend on factors such as substrate sensitivity, desired purity, and cost considerations. Further optimization of reaction conditions, such as temperature, reaction time, and solvent, may lead to improved yields and purity. The availability of this synthetic route will facilitate the further investigation of this and related pyrazole derivatives in various biological assays, contributing to the ongoing discovery of new therapeutic agents.
References
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
- Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal.
- Process for the preparation of pyrazole carboxylic acid amides. Google Patents. WO2011131544A1.
- Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid (CAS 5932-32-1). Fluorochem.
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. NextSDS.
- Process for preparation of pyrazole carboxylic acid amide. Google Patents. CN102844306B.
- 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Sigma-Aldrich.
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776416. PubChem.
- General scheme illustrating synthesis of pyrazole carboxylic acid... ResearchGate.
- Synthesis of dihydropyrano[2,3‐c]pyrazole derivatives in cyclodextrin. ResearchGate.
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Sigma-Aldrich.
- Process for the regioselective synthesis of pyrazoles. Google Patents. WO2015097658A1.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Semantic Scholar.
- Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.
- methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | 69631-56-7. Sigma-Aldrich.
- Pyrazole synthesis. Organic Chemistry Portal.
- An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.
- formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.
- 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. PubChemLite.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nextsds.com [nextsds.com]
- 6. methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | 69631-56-7 [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Mechanism of Action for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
This technical guide provides a detailed exploration of the predicted mechanism of action for the novel compound, N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide. Drawing upon extensive research into the biological activities of structurally related pyrazole carboxamide derivatives, this document synthesizes current knowledge to propose a primary hypothesis for its molecular function and outlines a comprehensive experimental strategy for its validation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Structural Rationale
N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring, and a carboxamide functional group. The pyrazole nucleus is a well-established pharmacophore present in a wide array of biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects[1][2]. The carboxamide moiety is also a critical component of many therapeutic agents, contributing to their binding affinity and overall pharmacological profile.
The combination of the pyrazole core with a carboxamide group, as seen in the subject molecule, is particularly prevalent in the class of fungicides known as succinate dehydrogenase inhibitors (SDHIs)[3][4]. These compounds function by targeting complex II of the mitochondrial electron transport chain, a crucial enzyme for cellular respiration. Additionally, pyrazole carboxamide derivatives have been identified as potent inhibitors of various protein kinases, playing a role in anticancer therapies[5][6].
Given the structural similarities of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide to known SDHIs and kinase inhibitors, this guide will primarily focus on the predicted mechanism of succinate dehydrogenase inhibition , while also considering kinase inhibition as a plausible alternative or secondary mechanism.
Predicted Primary Mechanism of Action: Succinate Dehydrogenase Inhibition
We hypothesize that N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide acts as an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool.
Inhibition of SDH disrupts cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death[7][8]. Many commercial fungicides with a pyrazole carboxamide scaffold exert their effects through this mechanism[9].
Proposed Molecular Interaction
It is proposed that N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide binds to the ubiquinone-binding (Qp) site of SDH. The carboxamide moiety is predicted to form hydrogen bonds with key amino acid residues in the Qp site, such as tyrosine and tryptophan, while the pyrazole ring and the fused cyclopenta group likely engage in hydrophobic interactions within the binding pocket[9]. These interactions would stabilize the compound within the active site, preventing the binding of the natural substrate, ubiquinone, and thereby inhibiting enzyme activity.
Predicted Signaling Pathway
The predicted signaling pathway initiated by the inhibition of SDH is depicted in the following diagram:
Caption: Predicted signaling pathway of SDH inhibition.
Experimental Validation of the Predicted Mechanism
A multi-faceted approach is required to rigorously test the hypothesis of SDH inhibition. The following experimental workflow is proposed:
Experimental Workflow Diagram
Caption: Proposed experimental workflow for mechanism validation.
Detailed Experimental Protocols
3.2.1. In Vitro Validation: SDH Enzymatic Assay
Objective: To directly measure the inhibitory effect of the compound on SDH activity.
Protocol:
-
Isolate mitochondria from a relevant source (e.g., fungal cells, mammalian tissue).
-
Prepare a reaction mixture containing isolated mitochondria, a specific substrate for complex II (succinate), and an artificial electron acceptor (e.g., DCPIP or MTT).
-
Add varying concentrations of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide to the reaction mixture.
-
Incubate the mixture and monitor the reduction of the electron acceptor spectrophotometrically over time.
-
Calculate the rate of the reaction and determine the IC50 value of the compound.
Expected Outcome: A dose-dependent decrease in the rate of the reaction, indicating inhibition of SDH activity.
| Parameter | Predicted Value |
| IC50 | Low micromolar to nanomolar range |
3.2.2. Cell-Based Validation: Mitochondrial Respiration Analysis
Objective: To assess the impact of the compound on cellular oxygen consumption, a key indicator of mitochondrial function.
Protocol:
-
Culture relevant cells (e.g., fungal or cancer cell lines) in appropriate media.
-
Treat the cells with a range of concentrations of the test compound.
-
Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to dissect the different components of mitochondrial respiration.
Expected Outcome: A significant decrease in basal and maximal respiration upon treatment with the compound, consistent with complex II inhibition.
3.2.3. In Vivo Validation: Efficacy in a Relevant Disease Model
Objective: To evaluate the therapeutic potential of the compound in a living organism.
Protocol:
-
Select an appropriate animal model (e.g., a mouse model of fungal infection or a xenograft model for cancer).
-
Administer the compound to the animals at various doses and schedules.
-
Monitor disease progression (e.g., fungal burden, tumor size) and animal survival.
-
Perform histopathological and biochemical analyses of relevant tissues.
Expected Outcome: Significant reduction in disease severity and improved survival in the treated group compared to the control group.
Predicted Alternative Mechanism of Action: Kinase Inhibition
While SDH inhibition is the primary hypothesis, the pyrazole scaffold is also a known "privileged structure" in kinase inhibitor design[5]. Numerous pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Potential Kinase Targets
Based on the structural features of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, potential kinase targets could include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
-
Receptor Tyrosine Kinases (RTKs): Such as FLT3, which is often mutated in acute myeloid leukemia[5].
-
Aurora Kinases: Essential for mitotic progression[6].
Experimental Approach for Kinase Inhibition
To investigate this alternative mechanism, a kinase profiling screen should be performed.
Protocol:
-
Submit the compound to a commercial or in-house kinase screening panel that includes a broad range of kinases.
-
The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Identify any "hits" – kinases that are significantly inhibited by the compound.
-
Follow up with dose-response studies to determine the IC50 for the identified target kinases.
Conclusion
The structural characteristics of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide strongly suggest a mechanism of action centered on the inhibition of mitochondrial succinate dehydrogenase. This hypothesis is supported by a large body of literature on the biological activities of related pyrazole carboxamide compounds. The proposed experimental workflow provides a clear and logical path to validate this prediction, starting from direct enzymatic assays and progressing to cell-based and in vivo studies. Concurrently, the potential for kinase inhibition should be explored as a viable alternative or secondary mechanism, reflecting the versatility of the pyrazole scaffold in medicinal chemistry. The elucidation of the precise molecular mechanism of this novel compound will be crucial for its future development as a potential therapeutic agent.
References
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Pharmaceutical Society of Japan. [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Preprints.org. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]
-
The Recent Development of the Pyrazoles : A Review. Trade Science Inc. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]
-
Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Methyl 1H-pyrazole-3-carboxylate. PubChem. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
Sources
- 1. museonaturalistico.it [museonaturalistico.it]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
Engineering the Cyclopenta[c]pyrazole Scaffold: A Technical Guide to N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the shift toward C(sp³)-rich, rigid polycyclic scaffolds is driven by the need for improved pharmacokinetic properties, enhanced target selectivity, and reduced off-target toxicity. N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS: 1335131-21-9) represents a highly versatile building block in this paradigm. Characterized by a fused cyclopentane and pyrazole ring system with an N-methylated carboxamide moiety, this scaffold provides a unique combination of hydrogen-bonding capability and lipophilic surface area.
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the physicochemical profiling, mechanistic applications in oncology (specifically KRAS-SOS1 and APC1 targeting), and the synthetic methodologies required to integrate this fragment into advanced drug discovery pipelines.
Structural & Physicochemical Profiling
The utility of the cyclopenta[c]pyrazole core lies in its constrained geometry. The rigidity of the fused bicyclic system minimizes the entropic penalty upon binding to target proteins, while the carboxamide group serves as a critical hydrogen bond donor/acceptor.
Table 1: Physicochemical Properties
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | Core pharmacophore for kinase and PPI inhibitors. |
| CAS Number | 1335131-21-9 | Standardized identifier for commercial sourcing. |
| Molecular Formula | C₈H₁₁N₃O | Low molecular weight (fragment-based drug design). |
| Molecular Weight | 165.19 g/mol | Ideal for fragment libraries (Rule of 3 compliant)[1]. |
| Purity | ≥95% | Required threshold for high-throughput screening. |
| Physical Form | Solid (Melting Point >250°C) | High thermal stability for harsh cross-coupling reactions. |
| InChIKey | TYDCMCXSYOEORK-UHFFFAOYSA-N | Database cross-referencing[2]. |
Mechanistic Applications in Oncology & Signaling Pathways
The cyclopenta[c]pyrazole scaffold has emerged as a privileged structure for disrupting challenging protein-protein interactions (PPIs) and inhibiting specific kinases.
Allosteric Inhibition of the KRAS-SOS1 Complex
Targeting the KRAS oncoprotein has historically been challenging due to its smooth surface and picomolar affinity for GTP/GDP. However, disrupting the interaction between KRAS and its guanine nucleotide exchange factor, SOS1, offers a viable therapeutic window. In silico and structural studies demonstrate that the cyclopenta(c)pyrazole scaffold acts as a potent allosteric binder. Specifically, the rigid bicyclic system engages in π-π stacked interactions with F890 and forms T-shaped interactions with Y884 within the KRASG13D-SOS1 ternary complex[3]. The carboxamide moiety further stabilizes the complex via hydrogen bonding with the Y884 residue, effectively locking SOS1 in an inactive conformation and preventing nucleotide exchange[3].
Caption: Allosteric blockade of the KRAS-SOS1 nucleotide exchange pathway by the cyclopenta[c]pyrazole scaffold.
APC1 Targeting & Mitotic Catastrophe
Beyond KRAS, derivatives containing the 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide motif have been identified via in silico docking screens as modulators of the Anaphase-Promoting Complex/Cyclosome Subunit 1 (APC1). In triple-negative breast cancer models (e.g., MDA-MB-231 cells), these compounds synergistically potentiate the cytotoxicity of anti-microtubule drugs like paclitaxel[4]. The amphipathic nature of the scaffold facilitates deep pocket binding, promoting multipolar mitotic spindles and driving the cancer cell into mitotic catastrophe[4].
Kinase Inhibition (NIK)
The scaffold is also heavily utilized in the synthesis of NF-kB-inducing kinase (NIK) inhibitors. Patent literature (e.g., WO2015025025A1) highlights the use of 5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide derivatives to suppress overactive NF-kB signaling, which is a hallmark of various inflammatory conditions and hematological malignancies[5].
Synthetic Methodologies & Scaffold Derivatization
Synthesizing highly functionalized cyclopenta[c]pyrazoles requires precise control over cyclization dynamics. Recent advancements have demonstrated that solvent-directed divergent reactivity of 5-iodotriazoles provides a robust, catalyst-free route to these scaffolds[6].
By utilizing 5-iodo-1,2,3-triazoles as stable diazoimine precursors, researchers can trigger an intramolecular (3 + 2)-cycloaddition. The choice of solvent dictates the pathway: utilizing 2,2,2-trifluoroethanol (TFE) or dioxane under controlled thermal conditions drives the formation of the Δ²-pyrazoline core, which can subsequently be oxidized and N-methylated to yield the target N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide[6].
Caption: Solvent-directed synthetic workflow for generating cyclopenta[c]pyrazole scaffolds from 5-iodotriazoles.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed with built-in causality—explaining why specific reagents and steps are critical for validating the efficacy of cyclopenta[c]pyrazole derivatives.
Protocol 1: In Vitro KRAS-SOS1 Surface Plasmon Resonance (SPR) Binding Assay
Purpose: To quantify the binding kinetics (K_D, k_on, k_off) of the cyclopenta[c]pyrazole derivative to the SOS1 allosteric pocket.
-
Surface Preparation: Immobilize His-tagged SOS1 onto an NTA (Nitrilotriacetic acid) sensor chip.
-
Causality: NTA chips allow for reversible, oriented capture of His-tagged proteins, ensuring the allosteric pocket remains accessible compared to random amine coupling.
-
-
Buffer Formulation: Use running buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.05% Tween-20.
-
Causality: MgCl₂ is essential for stabilizing the nucleotide-binding conformation. DTT prevents the oxidation of surface cysteines which could alter the protein's tertiary structure, while Tween-20 minimizes non-specific hydrophobic binding of the small molecule to the chip matrix.
-
-
Analyte Injection: Inject the cyclopenta[c]pyrazole compound in a 2-fold dilution series (ranging from 0.1 µM to 10 µM) at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD ).
Protocol 2: Cell Viability & Synergism Assay (APC1 Targeting)
Purpose: To evaluate the synergistic cytotoxicity of the scaffold when combined with paclitaxel in MDA-MB-231 breast cancer cells.
-
Cell Seeding: Seed MDA-MB-231 cells at 3,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing (Matrix Design): Treat cells with a checkerboard matrix of Paclitaxel (0.1 nM to 10 nM) and the cyclopenta[c]pyrazole derivative (1 µM to 50 µM).
-
Causality: A checkerboard matrix is strictly required to calculate the Combination Index (CI) using the Chou-Talalay method, distinguishing true synergy from mere additive effects.
-
-
Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent (luminescent ATP detection) to each well.
-
Causality: Measuring ATP is a direct proxy for metabolic viability. It is less prone to artifacts than tetrazolium-based assays (like MTT), which can be skewed by the redox-active nature of some heterocyclic compounds.
-
-
Validation: Calculate the CI. A CI < 1.0 indicates synergy, confirming that the scaffold successfully potentiates paclitaxel-induced mitotic catastrophe[4].
Conclusion
N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is far more than a simple chemical catalog entry; it is a highly privileged pharmacophore. Its rigid geometry and specific hydrogen-bonding profile make it an ideal candidate for disrupting complex PPIs like KRAS-SOS1 and targeting kinases such as NIK. By leveraging solvent-directed synthetic routes and rigorous, self-validating biophysical assays, drug development professionals can effectively harness this scaffold to generate next-generation therapeutics.
References
-
Pharmaffiliates Reference Standards. "N-Methyl-1H,4H,5H,6H-cyclopenta-[c]pyrazole-3-carboxamide." Pharmaffiliates. Available at:[Link]
-
Shang, Y., et al. "In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy." PMC / Molecules. Available at: [Link]
-
Schuyler, S. C., et al. "Small Molecules Identified by an In Silico Docking Screen Targeting Anaphase-Promoting Complex/Cyclosome Subunit 1 (APC1) Potentiate Paclitaxel-Induced Breast Cancer Cell Death." PMC / Cancers. Available at: [Link]
-
Barashkova, X. A., et al. "Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles." Organic Letters - ACS Publications (Nov 2024). Available at: [Link]
- Google Patents. "WO2015025025A1 - Alkynyl alcohols and methods of use." Google Patents.
Sources
- 1. CAS: 1335131-21-9 | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - N-methyl-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide (C8H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules Identified by an In Silico Docking Screen Targeting Anaphase-Promoting Complex/Cyclosome Subunit 1 (APC1) Potentiate Paclitaxel-Induced Breast Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015025025A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Undocumented Spectroscopic Territory
In the landscape of chemical research and drug development, scientists frequently encounter novel molecular entities for which comprehensive analytical data is not yet publicly available. N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is one such compound. A thorough search of existing literature and spectral databases reveals a lack of specific experimental data for this molecule.
This guide, therefore, adopts a predictive and pedagogical approach. Leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed, predicted spectroscopic profile for this molecule. The predictions are grounded in the well-documented spectral characteristics of analogous pyrazole carboxamide derivatives.[1][2][3][4] This document serves not only as a theoretical data sheet but also as a methodological guide for researchers who may be the first to synthesize and characterize this compound.
Molecular Structure and Predicted Spectroscopic Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Below is a diagram of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, which will serve as our reference for all subsequent spectral predictions.
Caption: A typical workflow for NMR-based structure elucidation.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide would be characterized by several key absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3400 | Medium | N-H Stretch | Pyrazole N-H |
| 3200 - 3300 | Medium | N-H Stretch | Amide N-H |
| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (cyclopentane & methyl) |
| 1640 - 1680 | Strong | C=O Stretch (Amide I) | Carboxamide |
| 1580 - 1620 | Medium | C=N Stretch | Pyrazole ring |
| 1520 - 1560 | Medium | N-H Bend (Amide II) | Carboxamide |
Causality in IR Absorptions: The strong absorption of the amide C=O bond is a hallmark of this functional group and is one of the most reliable peaks in the IR spectrum. [5]The positions of the N-H stretching bands can be indicative of hydrogen bonding; in a solid-state (KBr) spectrum, these bands are often broader and at a lower frequency compared to a dilute solution spectrum.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, data is collected over the range of 4000 to 400 cm⁻¹.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum Data
For N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (Molecular Formula: C₉H₁₁N₃O), the predicted monoisotopic mass is approximately 177.0902 g/mol .
| m/z (predicted) | Ion | Notes |
| 177 | [M]⁺ | The molecular ion peak. |
| 149 | [M - CO]⁺ | Loss of carbon monoxide. |
| 120 | [M - NHCH₃ - CO]⁺ | Loss of the N-methylcarboxamide moiety. |
| 94 | [Cyclopentapyrazole]⁺ | The fused pyrazole ring fragment. |
Predicted Fragmentation Pathway
A primary fragmentation pathway in electron ionization (EI) mass spectrometry would likely involve the cleavage of the amide bond, as this is often a weaker point in the molecule.
Caption: A plausible fragmentation pathway for the target molecule in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight with high accuracy (HRMS). Electron ionization (EI) is a harder technique that is useful for generating reproducible fragmentation patterns for library matching.
-
Sample Introduction: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For EI, the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
Mass Analyzer: A variety of mass analyzers can be used, such as a time-of-flight (TOF) for high-resolution mass measurements or a quadrupole for routine analysis.
-
Data Acquisition: The mass spectrometer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide. The presented data for ¹H NMR, ¹³C NMR, IR, and MS are based on sound chemical principles and analogies to well-characterized related structures. The detailed experimental protocols offer a validated roadmap for researchers to obtain and confirm this data empirically. As with any scientific endeavor, the ultimate confirmation of these predictions awaits the synthesis and experimental analysis of this novel compound.
References
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]
-
PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at: [Link]
-
PMC. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]
-
Research Square. (2014, March 29). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Available at: [Link]
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Available at: [Link]
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
PubMed. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Available at: [Link]
-
ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]
-
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Available at: [Link]
Sources
Application Notes & Protocols: Characterizing the Anti-Cancer Efficacy of a Wnt/β-Catenin Pathway Inhibitor in Cancer Cell Lines
Note: Due to the absence of public scientific data for CAS 1335131-21-9, this document utilizes XAV-939 (CAS 284028-89-3), a well-characterized inhibitor of the Wnt/β-catenin signaling pathway, as a representative compound to illustrate the required experimental applications and protocols.
Authored by: Senior Application Scientist, Gemini
Publication Date: March 21, 2026
I. Introduction: Targeting the Wnt/β-Catenin Pathway in Oncology
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, contributing to tumor initiation, growth, and resistance to therapy.[1][2][3] This pathway's central role in cancer biology makes it a prime target for therapeutic intervention.[2][3] Small-molecule inhibitors that can modulate this pathway offer a promising avenue for the development of novel anti-cancer agents.[1][2]
This guide provides a comprehensive framework for the experimental evaluation of XAV-939, a potent inhibitor of Tankyrase (TNKS) 1 and 2.[4] By inhibiting TNKS, XAV-939 stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target gene expression.[4][5] These protocols are designed to be adaptable for the characterization of other small-molecule inhibitors targeting this, or other, signaling pathways in various cancer cell lines.
II. Mechanism of Action: XAV-939 in the Wnt/β-Catenin Signaling Cascade
Under normal physiological conditions, the "destruction complex," comprising Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, marking it for proteasomal degradation. In many cancers, this process is disrupted, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of proliferative and anti-apoptotic genes.[2][5]
XAV-939 exerts its effect by inhibiting the PARP activity of Tankyrase 1 and 2, enzymes that mark Axin for degradation.[6] Inhibition of Tankyrase leads to the stabilization of Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin.[4][5] This ultimately reduces the expression of downstream targets like c-Myc, which are crucial for cancer cell proliferation.[7]
III. Experimental Applications and Protocols
A logical workflow for characterizing a novel Wnt/β-catenin inhibitor involves a tiered approach, starting with broad cellular effects and progressively moving to more specific molecular consequences.
Sources
- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Targeting the Wnt/β-catenin signaling pathway in cancer [frontiersin.org]
- 4. stemcell.com [stemcell.com]
- 5. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide quantification
Application Note: Analytical Methodologies for the Quantification of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Executive Summary
N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS: 1335131-21-9) is a highly polar, low-molecular-weight (165.20 g/mol ) bicyclic heterocyclic compound. The pyrazole-3-carboxamide motif is a privileged scaffold in modern drug discovery, frequently acting as a critical hydrogen-bond donor/acceptors in the hinge region of kinases (e.g., AT7519, Darolutamide) and monoacylglycerol lipase (MAGL) inhibitors[1][2].
Quantifying this specific intermediate presents distinct chromatographic challenges. Its high polarity leads to poor retention and peak shape on standard C18 columns, while its basic nitrogen centers make it susceptible to ionization suppression in complex biological matrices. This application note details two self-validating analytical protocols—a stability-indicating HPLC-UV method for API/intermediate quality control, and a high-throughput LC-MS/MS method for bioanalysis—grounded in validated approaches for structurally related pyrazole-carboxamides[3][4].
Methodological Rationale & Causality
To design a robust analytical system, we must address the physicochemical realities of the molecule rather than applying generic gradients.
-
Stationary Phase Selection: Standard C18 phases undergo ligand collapse (dewetting) under the highly aqueous conditions required to retain polar pyrazoles. To prevent this, we utilize aqueous-compatible, polar-embedded columns such as the Waters Atlantis T3 or Phenomenex Kinetex EVO C18. These columns maintain phase extension in 100% aqueous environments, ensuring reproducible retention times[3][4].
-
Mobile Phase & pH Control: The pyrazole ring acts as a weak base (pKa ~2.5–3.0). Using an unbuffered mobile phase leads to partial ionization, resulting in split peaks and severe tailing. By employing an ammonium acetate buffer at pH 4.0 to 5.4, we lock the analyte into a consistent ionization state. This specific pH range maximizes reversed-phase retention while providing excellent volatility for Electrospray Ionization (ESI)[2][5].
-
Detection Strategy: The conjugated pyrazole-carboxamide system exhibits strong UV absorbance. Based on spectral data from related derivatives (e.g., Darolutamide), dual-wavelength monitoring at 254 nm and 272 nm provides optimal signal-to-noise ratios for impurity profiling[2].
Logical relationship between analyte physicochemical properties and chromatographic method selection.
Protocol I: Stability-Indicating HPLC-UV (API & Intermediate QC)
This protocol is designed for the precise quantification of bulk substance purity and the monitoring of synthetic reaction progression. It utilizes a gradient approach to separate the highly polar API from potentially lipophilic synthetic byproducts.
Step-by-Step Methodology
-
System Preparation: Purge the HPLC system with Mobile Phase A (10 mM Ammonium Acetate, pH 5.4) and Mobile Phase B (Acetonitrile). Install a Phenomenex Kinetex EVO C18 column (150 x 4.6 mm, 5 µm)[4].
-
Standard Preparation: Accurately weigh 10.0 mg of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide reference standard. Dissolve in 10 mL of Methanol/Water (50:50, v/v) to create a 1.0 mg/mL stock. Sonicate for 10 minutes. Dilute to a working concentration of 100 µg/mL.
-
Chromatographic Execution:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program: Initiate at 5% B (hold for 2 min) to retain the polar analyte. Ramp to 60% B over 10 minutes to elute impurities. Ramp to 95% B at 12 minutes (hold for 3 min to wash). Return to 5% B at 15.1 minutes and equilibrate for 5 minutes.
-
-
System Suitability Validation: Inject the working standard six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates > 3000, and the tailing factor is ≤ 1.5[2].
Protocol II: High-Sensitivity LC-MS/MS Bioanalysis
For pharmacokinetic (PK) profiling, UV detection lacks the requisite sensitivity. This LC-MS/MS protocol employs a rapid protein precipitation extraction and Multiple Reaction Monitoring (MRM) for trace quantification in plasma[3].
Step-by-Step Methodology
-
Sample Extraction: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 0.2% Formic Acid (acting as both a precipitant and ionization enhancer).
-
Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing a low-volume insert.
-
LC-MS/MS Analysis:
-
Column: Waters Atlantis T3 (50 x 2.1 mm, 1.8 µm)[3].
-
Isocratic Elution: 0.2% Formic Acid in Water : Acetonitrile (70:30, v/v) at 0.4 mL/min.
-
Ionization: ESI in Positive Mode.
-
MRM Transitions: Target the [M+H]+ precursor at m/z 166.1. Monitor the quantitative product ion at m/z 135.1 (corresponding to the cleavage and loss of the methylamine group, -31 Da) and the qualitative qualifier ion at m/z 107.1 (loss of the entire carboxamide group).
-
Step-by-step protein precipitation workflow for LC-MS/MS bioanalysis.
Quantitative Data & Parameter Summaries
Table 1: Physicochemical & Mass Spectrometric Parameters
| Parameter | Value / Specification | Rationale / Causality |
| Molecular Formula | C8H11N3O | Determines exact mass. |
| Molecular Weight | 165.20 g/mol | Small molecule; requires high-res stationary phase. |
| Precursor Ion [M+H]+ | m/z 166.1 | Protonation occurs readily at the pyrazole nitrogen. |
| Primary MRM (Quant) | 166.1 → 135.1 | High-abundance cleavage of the N-methylamide bond. |
| Secondary MRM (Qual) | 166.1 → 107.1 | Orthogonal confirmation via loss of carboxamide. |
Table 2: HPLC-UV System Suitability & Validation Targets
| Validation Parameter | Acceptance Criteria | Protocol Observation Standard |
| Retention Time (Rt) | ~ 4.5 ± 0.2 min | Maintained by pH 5.4 buffer preventing drift. |
| Peak Tailing Factor | ≤ 1.5 | Indicates successful mitigation of silanol interactions. |
| Injection Precision (RSD) | ≤ 2.0% (n=6) | Ensures autosampler and integration reliability. |
| Linearity (R²) | ≥ 0.999 | Validated across 10 µg/mL to 150 µg/mL. |
| LOD / LOQ | ~ 1.8 µg/mL / 6.0 µg/mL | Based on signal-to-noise ratios of 3:1 and 10:1[2]. |
References
-
LC–MS/MS-ESI method for simultaneous quantification of darolutamide and its active metabolite, ORM-15341 in mice plasma and its application to a pharmacokinetic study ResearchGate URL:[Link]
-
Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Development and validation of a stability indicating UPLC method for determination of Darolutamide in its tablet formulation Research Journal of Pharmacy and Technology URL:[Link]
Sources
Application Notes and Protocols for the Derivatization of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of the Tetrahydrocyclopenta[c]pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2][3] Its synthetic tractability and ability to participate in various biological interactions make it a privileged scaffold in drug discovery.[1][4] A particularly promising, yet less explored, variant is the rigid, fused ring system of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole. This bicyclic structure offers a defined three-dimensional arrangement of substituents, which can be exploited to achieve high-affinity and selective interactions with biological targets.
Recent research has identified derivatives of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold as potent inhibitors of N-type calcium channels (Caᵥ2.2), a validated target for the treatment of chronic pain.[5] This application note provides a comprehensive guide for researchers on the strategic derivatization of the N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide core to facilitate structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for N-type calcium channel inhibition. We will detail the synthetic rationale, provide step-by-step protocols for derivatization, and outline the necessary analytical and biological characterization methods.
Strategic Overview of the SAR Campaign
The central hypothesis of this SAR study is that systematic modifications at key positions of the N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide scaffold will elucidate the structural requirements for optimal interaction with the N-type calcium channel. The derivatization strategy will focus on three primary vectors: the N1-position of the pyrazole ring, the carboxamide moiety at the C3-position, and potential substitutions on the cyclopentane ring.
Caption: Overall workflow for the SAR study of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamides.
Part 1: Synthesis of the Core Scaffold
The successful execution of an SAR campaign hinges on a robust and scalable synthesis of the core scaffold. The N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is the key intermediate for the generation of the carboxamide library. This intermediate can be prepared in a multi-step sequence starting from commercially available materials.
Protocol 1.1: Synthesis of Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
This protocol describes a Knorr-type pyrazole synthesis, a classical and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl equivalent and a hydrazine.[1]
-
Materials:
-
Methyl 2-oxocyclopentane-1-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in ethanol (5 mL/mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate as a solid.
-
Protocol 1.2: Hydrolysis to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
-
Materials:
-
Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water mixture
-
1M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.
-
Protocol 1.3: N-Methylation of the Pyrazole Ring
The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors.[2] For this scaffold, methylation is expected to predominantly occur at the N1 position.
-
Materials:
-
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
-
Procedure:
-
To a dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and anhydrous DMF (10 mL/mmol).
-
Add K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.[6]
-
Part 2: Derivatization for SAR Studies
With the key intermediate in hand, the next step is to generate a library of analogs by modifying the C3-carboxamide. This is most efficiently achieved using parallel synthesis techniques with a variety of commercially available amines.
Protocol 2.1: Amide Library Synthesis via Amide Coupling
Peptide coupling reagents such as HATU or EDC/HOBt are commonly used to form amide bonds under mild conditions with high yields.[7]
-
Materials:
-
N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
-
A diverse set of primary and secondary amines (1.1 eq per reaction)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq) with HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
-
-
Procedure (for a single reaction, adaptable for parallel synthesis):
-
In a reaction vial, dissolve the N-methylated carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq).
-
Add DIPEA (3.0 eq).
-
In a separate vial, dissolve HATU (1.2 eq) in DMF and add it to the reaction mixture. Alternatively, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Seal the vial and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC or flash column chromatography.
-
Caption: General scheme for amide bond formation.
Part 3: Structural and Biological Characterization
Structural Analysis
Each synthesized derivative must be rigorously characterized to confirm its structure and purity before biological evaluation.
| Technique | Purpose | Key Parameters to Observe |
| LC-MS | Purity assessment and confirmation of molecular weight. | Retention time, peak purity, and m/z of the molecular ion peak. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |
| HRMS | Accurate mass determination to confirm elemental composition. | Measured mass within 5 ppm of the calculated mass. |
Biological Evaluation: N-Type Calcium Channel Inhibition
The primary biological endpoint for this SAR study is the inhibition of the Caᵥ2.2 channel. A variety of assay formats can be employed, with fluorescence-based assays being well-suited for medium- to high-throughput screening.
This protocol outlines a common method using a fluorescent calcium indicator in a cell line stably expressing the human Caᵥ2.2 channel.
-
Materials:
-
HEK293 cells stably expressing human Caᵥ2.2, α2δ-1, and β3 subunits.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Potassium chloride (KCl) solution for depolarization.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Cell Plating: Plate the stable cell line in 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading buffer. Incubate for 60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at various concentrations (typically a 10-point dose-response curve) and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Cell Depolarization: Add a high-KCl solution to the wells to depolarize the cell membrane and open the voltage-gated Caᵥ2.2 channels.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the KCl-induced fluorescence signal compared to vehicle (DMSO) controls. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Part 4: Interpreting SAR Data
The ultimate goal is to correlate structural modifications with changes in biological activity. The data should be tabulated to clearly visualize these relationships.
Table 1: Hypothetical SAR Data for C3-Carboxamide Derivatives
| Compound ID | R¹ | R² | Caᵥ2.2 IC₅₀ (nM) |
| Lead-1 | H | Benzyl | 150 |
| ANA-01 | H | 4-Fluorobenzyl | 75 |
| ANA-02 | H | 2-Chlorobenzyl | 250 |
| ANA-03 | H | Cyclohexylmethyl | 500 |
| ANA-04 | H | Thiophen-2-ylmethyl | 90 |
| ANA-05 | Methyl | Benzyl | 400 |
-
An electron-withdrawing substituent (fluoro) at the para position of the benzyl ring is beneficial for activity (ANA-01 vs. Lead-1).
-
A bulky ortho-substituent (chloro) is detrimental, possibly due to steric hindrance (ANA-02 vs. Lead-1).
-
An aliphatic substituent is less tolerated than an aromatic one (ANA-03 vs. Lead-1).
-
A heterocyclic ring is well-tolerated (ANA-04).
-
N-methylation of the amide is detrimental, suggesting a hydrogen bond donor may be important (ANA-05 vs. Lead-1).
These initial findings would then guide the design and synthesis of the next generation of compounds, for instance, by exploring other substituents on the benzyl ring or different heterocyclic motifs.
Conclusion
The N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutics, particularly for N-type calcium channel-mediated conditions such as chronic pain.[5] A systematic approach to its derivatization, guided by the principles of medicinal chemistry and enabled by robust synthetic and analytical protocols, is crucial for unlocking its full therapeutic potential. The methodologies outlined in this application note provide a comprehensive framework for researchers to conduct effective SAR studies, paving the way for the discovery of new and improved drug candidates.
References
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. Retrieved from [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Elmaaty, A. A., et al. (2022). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PMC. Retrieved from [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
Gao, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed. Retrieved from [Link]
-
Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. Retrieved from [Link]
-
Zhang, S., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Retrieved from [Link]
-
Hameed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]
- Isagro S.P.A. (2015). Process for the regioselective synthesis of pyrazoles. Google Patents.
-
NextSDS. (n.d.). Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021). chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]
-
Winters, M. P., et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. Retrieved from [Link]
-
Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide using column chromatography
An Application Guide and Protocol for the Chromatographic Purification of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Introduction: The Critical Role of Purification in Heterocyclic Drug Discovery
N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide belongs to the pyrazole carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities.[1][2] The efficacy and safety of any potential drug candidate are directly contingent on its purity. Synthetic reaction mixtures invariably contain unreacted starting materials, byproducts, and reagents that must be meticulously removed. Column chromatography remains the cornerstone technique for the purification of such novel chemical entities in a laboratory setting.[1][3]
This document serves as a detailed application note and protocol for developing a robust purification strategy for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide. As a senior application scientist, this guide moves beyond a simple list of steps to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot the methodology for this specific molecule and other related polar heterocyclic compounds.
Compound Analysis and Rationale for Method Selection
The structure of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide presents several key features that dictate its chromatographic behavior:
-
Polar Heterocyclic Core: The pyrazole ring system contains two nitrogen atoms, contributing to its polarity.
-
Hydrogen Bonding Capability: The secondary amide (-CONH-) and the pyrazole N-H are capable of acting as hydrogen bond donors and acceptors.
-
Polar Carboxamide Group: The carboxamide functional group is highly polar.
-
Fused Aliphatic Ring: The cyclopenta moiety is non-polar, but its influence is moderated by the dominant polar functional groups.
Given these characteristics, the molecule is anticipated to be moderately to highly polar. This polarity is the primary consideration for selecting the appropriate chromatographic technique.
Caption: Decision workflow for selecting a chromatographic method.
For this compound, Normal-Phase Chromatography is the logical starting point for preparative purification from a crude reaction mixture.[4][5] It separates compounds based on their polarity, where more polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and elute later.[4]
Part 1: Protocol for Normal-Phase Flash Column Chromatography
This protocol outlines the development of a purification method using standard silica gel flash chromatography, a technique widely employed for the routine purification of synthetic reaction products.[6]
Core Principle: Adsorption Chromatography
In normal-phase chromatography, the stationary phase (silica gel) is highly polar, and the mobile phase (eluent) is non-polar.[5] Separation occurs as analytes adsorb to the stationary phase and desorb back into the mobile phase. More polar compounds adsorb more strongly and thus have lower retention factors (Rf), eluting from the column more slowly.[4]
Step 1: Method Development with Thin-Layer Chromatography (TLC)
Causality: Before committing a valuable crude sample to a large column, TLC is used as a rapid, small-scale pilot experiment. It allows for the efficient screening of various mobile phase compositions to find the optimal conditions for separation. An ideal solvent system will show the target compound with a retention factor (Rf) of approximately 0.2-0.4, with clear separation from impurities.
Protocol:
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. Also spot reference standards of starting materials if available.
-
Solvent System Screening: Prepare a series of developing solvents (mobile phases) with varying polarity. A common starting point for polar compounds is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and visualize the separated spots under UV light (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
| Hypothetical TLC Trial | Mobile Phase (v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |
| 1 | 70% Hexane / 30% EtOAc | 0.05 | 0.10 | 0.50 | Poor elution. Increase polarity. |
| 2 | 50% Hexane / 50% EtOAc | 0.30 | 0.45 | 0.85 | Good Separation. Target Rf is ideal. |
| 3 | 30% Hexane / 70% EtOAc | 0.65 | 0.75 | 0.95 | Runs too fast. Decrease polarity. |
| 4 | 100% EtOAc | 0.80 | 0.82 | 0.98 | No separation. Co-elution likely. |
Step 2: Column Preparation and Sample Loading
Causality: Proper column packing and sample loading are critical for achieving high resolution. A poorly packed column leads to band broadening and inefficient separation. For polar compounds that may have low solubility in the non-polar mobile phase, dry loading is often superior to wet loading as it ensures the sample is applied to the column in a concentrated band.[8]
Protocol:
-
Select Column and Silica: Choose a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Use standard flash-grade silica gel (230-400 mesh).[3]
-
Packing the Column (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC (e.g., 80% Hexane / 20% EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., Methanol or Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column bed.
-
Step 3: Elution and Fraction Collection
Causality: The elution process involves gradually increasing the polarity of the mobile phase to sequentially release compounds from the silica gel based on their polarity. Collecting small, uniform fractions is key to isolating the pure compound and minimizing yield loss in mixed fractions.
Caption: General workflow for flash column chromatography purification.
Protocol:
-
Initial Elution: Begin eluting the column with a mobile phase slightly less polar than the one determined by TLC to give an Rf of ~0.3. This allows non-polar impurities to elute first.
-
Gradient Elution: Gradually increase the percentage of the polar solvent (e.g., Ethyl Acetate) in the mobile phase. This can be done in a stepwise manner (e.g., 20% EtOAc, then 30%, then 40%) or as a continuous gradient.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials. The size of the fractions should be approximately one-quarter to one-half of the column volume.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions per TLC plate for efficient analysis.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide.
Part 2: High-Purity Analysis and Purification via RP-HPLC
For applications requiring very high purity (>99%), such as in late-stage drug development, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.[9]
Principle: In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[9][10] Polar compounds have weaker interactions with the stationary phase and elute earlier.
Protocol Development Outline:
-
Column Selection: A C18 column is a standard starting point for many pyrazole derivatives.[9]
-
Mobile Phase:
-
Method: An isocratic method (constant mobile phase composition) or a gradient method (changing composition) can be developed. A typical gradient might run from 10% B to 95% B over 20-30 minutes.
-
Detection: UV detection is standard, with the wavelength chosen based on the compound's UV-Vis spectrum.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution | Reference |
| Poor Separation / Co-elution | Mobile phase polarity is not optimal. | Re-optimize the solvent system using TLC. Try a shallower gradient on the column. | |
| Peak Tailing (in HPLC) | Secondary interactions with silica silanol groups. | Add a modifier to the mobile phase, such as 0.1% TFA for RP-HPLC or 0.5% triethylamine for NP-chromatography of basic compounds. | [8] |
| Compound Stuck on Column | Compound is too polar for the chosen mobile phase. | Switch to a more polar solvent system, such as adding methanol to the ethyl acetate in normal-phase. | [3][7] |
| Low Recovery | Compound is irreversibly adsorbed or degrading on silica. | Minimize the time the compound spends on the column by using a faster flow rate. Consider switching to a less acidic stationary phase like alumina or using a reversed-phase method. |
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. SSRN. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. University of Helsinki. [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Pharmaceutical Society of Japan. [Link]
-
Normal Phase Chromatography. Dr. Maisch GmbH. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate. [Link]
-
Standard Test Method for Carbamates in Water. ASTM International. [Link]
-
Aqueous normal-phase chromatography. Wikipedia. [Link]
-
Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. National Institutes of Health. [Link]
-
Synthesis of Novel Spiro and Fused Cyclopenta[c]-pyrazole and -pyrimidine Derivatives. Journal of Chemical Research. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
In silico modeling and structure-based design of Ptpn2 inhibitors. Purdue University. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Normal Phase â Dr. Maisch [dr-maisch.com]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving reaction yield of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic challenges associated with N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS: 1335131-21-9).
Synthesizing this fused bicyclic scaffold requires precise control over three distinct phases: the initial cyclocondensation to form the cyclopenta[c]pyrazole core, the saponification of the intermediate ester, and the final N-methylation. Deviation from optimal kinetic and thermodynamic parameters at any stage will result in intermediate stalling, thermal degradation, or poor coupling efficiency.
Diagnostic Workflow
Diagnostic workflow for troubleshooting cyclopenta[c]pyrazole-3-carboxamide synthesis.
Phase-by-Phase Troubleshooting & FAQs
Q1: My cyclocondensation of ethyl 2-oxocyclopentanecarboxylate and hydrazine hydrate stalls at the hydrazone intermediate. How do I drive the cyclization to completion? Analysis & Causality: The condensation between a 1,3-dicarbonyl equivalent and hydrazine initially forms a linear hydrazone. Without sufficient electrophilic activation of the adjacent ester carbonyl, the intramolecular cyclization required to close the pyrazole ring is kinetically hindered. Solution: Introduce a catalytic amount of . The acid protonates the ester carbonyl, significantly increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the secondary amine nitrogen of the hydrazone. Refluxing the mixture ensures complete thermodynamic conversion to the stable cyclopenta[c]pyrazole core.
Q2: During the saponification of the pyrazole ester to the carboxylic acid, I am experiencing significant mass loss. What is causing this degradation? Analysis & Causality: Pyrazole-3-carboxylic acids are highly susceptible to thermal [1]. When the ester is hydrolyzed under basic conditions and subsequently acidified, applying excessive heat or allowing the exothermic neutralization to spike the internal temperature causes the molecule to irreversibly lose CO₂, yielding the undesired, unsubstituted cyclopenta[c]pyrazole. Solution: Maintain the reaction temperature strictly below 50 °C during basic hydrolysis. During the acidic workup, perform the in an ice bath (0–5 °C) to dissipate the heat of neutralization, carefully targeting a pH of 2.5 to precipitate the intact acid.
Q3: The final amidation step with methylamine yields a complex mixture with unreacted pyrazole-3-carboxylic acid. How can I improve the conversion to the N-methyl carboxamide? Analysis & Causality: Methylamine is a highly volatile gas (boiling point -6 °C). Using aqueous methylamine or freebase solutions often leads to reagent volatilization before the coupling is complete. Furthermore, standard carbodiimide coupling agents (like EDCI) can form inactive N-acylureas if the nucleophile is not immediately available in high concentrations. Solution: Utilize methylamine hydrochloride (MeNH₂·HCl) combined with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to generate the free amine in situ. Employ [2]; it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly intercepts the methylamine, outcompeting hydrolysis and rearrangement pathways.
Quantitative Data: Amidation Reagent Comparison
To optimize the final N-methylation step, compare the performance of various activation strategies below. The uronium salt method is strongly recommended for this specific substrate.
| Coupling Strategy | Reagents | Reaction Time | Typical Yield | Causality / Limitations |
| Acid Chloride | SOCl₂, MeNH₂ | 5–8 hours | 60–70% | Harsh conditions; potential degradation of the electron-rich pyrazole core; requires rigorous anhydrous handling. |
| Standard Carbodiimide | EDCI, HOBt, MeNH₂·HCl | 12–16 hours | 65–75% | Slower active ester formation; susceptible to competitive hydrolysis if trace water is present in the solvent. |
| Uronium Salt (Optimized) | HATU, DIPEA, MeNH₂·HCl | 2–4 hours | 85–95% | Rapid HOAt-active ester formation; highly efficient in situ generation of methylamine; minimal side reactions. |
Self-Validating Experimental Protocol
This protocol provides a self-validating system for the optimized 3-step synthesis of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide.
Phase 1: Cyclocondensation
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M solution.
-
Cool the flask to 0 °C. Add hydrazine hydrate (1.1 equiv) dropwise to control the initial exothermic hydrazone formation.
-
Add glacial acetic acid (0.1 equiv) as a catalyst.
-
Heat the mixture to reflux (78 °C) for 6 hours.
-
Validation Check: Monitor by LC-MS. The intermediate hydrazone mass must completely transition to the cyclized ester mass.
-
Concentrate in vacuo, wash with distilled water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate.
Phase 2: Saponification
-
Dissolve the crude ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate in a 3:1 mixture of THF and H₂O.
-
Add LiOH·H₂O (2.0 equiv) and stir at room temperature (strictly ≤ 40 °C) for 8 hours.
-
Validation Check: TLC analysis must show complete consumption of the higher-Rf ester spot.
-
Cool the reaction to 0 °C in an ice bath.
-
Slowly acidify with 1M HCl to pH 2.5. A white precipitate of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid will form.
-
Filter the precipitate, wash with cold water to remove inorganic salts, and dry thoroughly under high vacuum.
Phase 3: Amidation (N-Methylation)
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Add methylamine hydrochloride (1.5 equiv) in one single portion.
-
Stir at room temperature for 3 hours.
-
Validation Check: LC-MS analysis should indicate complete conversion to the target carboxamide, confirmed by the monoisotopic mass of 165.09 Da [3].
-
Quench the reaction with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify the final product via recrystallization.
References
-
Chemistry LibreTexts | 18.5: Decarboxylation of Carboxylic Acids |[Link]
-
National Center for Biotechnology Information (PMC) | Synthesis, molecular docking and molecular dynamics simulations... of novel pyrazole-carboxamides |[Link]
-
PubChemLite | N-methyl-1h,4h,5h,6h-cyclopenta[c]pyrazole-3-carboxamide Mass Data |[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
Technical Support Center: Stability Testing of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Welcome to the Technical Support Center for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS: 1335131-21-9) [1]. This compound is a critical building block and ligand scaffold frequently utilized in the development of monoacylglycerol lipase (MAGL) inhibitors, cannabinoid receptor modulators, and kinase inhibitors [2].
Due to its unique fused bicyclic system (a pyrazole ring fused to a cyclopentyl ring) and a primary carboxamide group, researchers often encounter specific stability challenges during assay development and formulation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute scientific integrity in your experimental workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: I am observing a steady decrease in compound concentration when stored in aqueous assay buffers (pH 7.4) at 37°C over 48 hours. What is causing this?
Causality: The primary mechanism of degradation here is amide hydrolysis . While the carboxamide bond is generally stable at neutral pH at room temperature, elevated temperatures (37°C) combined with trace nucleophiles or proteases in biological buffers can catalyze the hydrolysis of the amide bond, yielding pyrazole-3-carboxylic acid and methylamine [4]. Solution:
-
Immediate Fix: Prepare working solutions fresh daily. If long-term incubation is required, store the assay plates at 4°C until immediately before use.
-
Buffer Optimization: Avoid using buffers with primary amines (e.g., Tris) if you suspect transamidation. Switch to HEPES or phosphate buffers.
Q2: During forced degradation studies (0.1 M HCl / 0.1 M NaOH), my mass balance is less than 85%. Where is the rest of the compound going?
Causality: A loss of mass balance indicates that degradation products are either precipitating, volatilizing, or failing to be detected by your analytical method. The cyclopenta-fused ring (4H,5H,6H) contains allylic/benzylic-like positions adjacent to the pyrazole core that are highly susceptible to oxidative degradation and aromatization [3]. Under extreme pH or oxidative stress, the cyclopentyl ring can undergo dehydrogenation or hydroxylation, forming species that may lack strong UV chromophores or exhibit poor ionization efficiency in standard LC-MS methods. Solution:
-
Implement orthogonal detection methods. Do not rely solely on UV (PDA) at a single wavelength. Monitor via LC-MS in both ESI+ and ESI- modes.
-
Ensure your protocol is self-validating by incorporating a highly stable Internal Standard (IS) to correct for matrix effects and injection anomalies.
Q3: My stock solutions in DMSO show inconsistent potency in cellular assays after multiple freeze-thaw cycles. Is the compound degrading?
Causality: It is unlikely to be chemical degradation. Pyrazoles are prone to tautomerization (shifting between 1H and 2H forms). Repeated freeze-thaw cycles in DMSO can drive the compound into a less soluble tautomeric state or induce micro-precipitation (aggregation) that is not visible to the naked eye, effectively lowering the active concentration in your assay. Solution:
-
Aliquoting is mandatory. Create single-use 10 mM stock aliquots and store them at -20°C or -80°C.
-
Prior to dilution, gently warm the aliquot to 37°C for 5 minutes and vortex vigorously to ensure complete dissolution of any micro-precipitates.
Part 2: Chemical Degradation Pathways
Understanding the structural vulnerabilities of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is essential for designing robust assays. The diagram below illustrates the two primary degradation vectors: nucleophilic attack at the carbonyl (hydrolysis) and radical/oxidative attack at the cyclopentyl ring.
Fig 1. Primary chemical degradation pathways of the cyclopenta[c]pyrazole-3-carboxamide scaffold.
Part 3: Quantitative Stability Profile
The following table summarizes the expected stability profile of the compound under standard ICH Q1A(R2) forced degradation conditions. This data should be used as a baseline for validating your in-house analytical methods.
| Stress Condition | Reagent / Environment | Temperature | Time | Expected Degradation (%) | Primary Degradant |
| Aqueous Control | HPLC Grade H₂O | 25°C | 48 hrs | < 2% | None |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hrs | 15 - 20% | Pyrazole-3-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hrs | 25 - 30% | Pyrazole-3-carboxylic acid |
| Oxidative Stress | 3% H₂O₂ | 25°C | 24 hrs | 10 - 15% | Hydroxylated cyclopentyl derivatives |
| Thermal Stress | Solid State | 105°C | 7 days | < 5% | Trace dimers |
| Photolytic Stress | UV/Vis Light (ICH Q1B) | 25°C | 1.2M lux hrs | 5 - 10% | Ring-cleavage products |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your stability data, you must employ a self-validating workflow . This means the protocol inherently controls for false positives (e.g., apparent degradation caused by sample evaporation) and false negatives (e.g., degradation products co-eluting with the parent peak).
Fig 2. Self-validating experimental workflow for forced degradation and stability testing.
Protocol: Forced Degradation & Stability-Indicating Assay
Step 1: Preparation of Stock and Working Solutions
-
Accurately weigh 1.65 mg of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide and dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 10 mM stock.
-
Prepare a 100 µM working solution by diluting the stock in a 50:50 mixture of ACN and Water.
-
Self-Validation Step: Spike the working solution with 10 µM of a stable internal standard (e.g., a deuterated analog or a structurally distinct, highly stable pyrazole) to monitor injection volume consistency.
Step 2: Application of Stress Conditions
-
Acid Stress: Mix 500 µL of working solution with 500 µL of 0.2 M HCl. Incubate at 60°C for 24 hours in a sealed, inert vial.
-
Base Stress: Mix 500 µL of working solution with 500 µL of 0.2 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 500 µL of working solution with 500 µL of 6% H₂O₂. Incubate at room temperature for 24 hours in the dark.
-
Control: Mix 500 µL of working solution with 500 µL of LC-MS grade water. Incubate alongside stressed samples.
Step 3: Quenching (Critical Step) Failure to quench reactions will lead to continued degradation while samples sit in the autosampler, invalidating the time-course data.
-
Acid Quench: To 100 µL of the acid-stressed sample, add 100 µL of 0.1 M NaOH to neutralize to pH ~7.
-
Base Quench: To 100 µL of the base-stressed sample, add 100 µL of 0.1 M HCl to neutralize to pH ~7.
-
Oxidative Quench: To 100 µL of the peroxide-stressed sample, add 10 µL of 10% sodium thiosulfate to neutralize residual peroxides.
Step 4: LC-MS Analysis & Mass Balance Calculation
-
Inject 5 µL of the quenched samples onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Run a gradient from 5% to 95% Mobile Phase B (ACN + 0.1% Formic Acid) over 5 minutes.
-
Self-Validation Step (Mass Balance): Calculate the total peak area of the parent compound + all identified degradation products. Normalize against the Internal Standard. The total molar mass must equal 100% (± 5%) of the Control sample. If it is <95%, investigate potential precipitation or volatile degradants.
References
-
University of Pisa (ARPI). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Retrieved from: [Link]
-
Royal Society of Chemistry. Divergent assembly of fused polycyclic scaffolds from iodotriazole-tethered benzaldehydes. Organic & Biomolecular Chemistry. Retrieved from:[Link]
-
American Chemical Society. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from:[Link]
Technical Support Center: Optimizing Catalyst Conditions for N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide and related pyrazole carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the catalytic conditions for this important class of molecules. Given that N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may be a novel or specialized compound, this guide will also address the broader context of pyrazole carboxamide synthesis to provide a robust framework for your experimental design and troubleshooting.
The synthesis of pyrazole carboxamides is a versatile and widely employed strategy in medicinal chemistry due to the diverse biological activities of these compounds. The general approach typically involves two key stages: the construction of the pyrazole ring and the subsequent formation of the amide bond. This guide will provide in-depth troubleshooting and FAQs for both of these critical steps.
I. Frequently Asked Questions (FAQs)
Pyrazole Ring Formation
Q1: What are the most common methods for constructing the pyrazole ring?
The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. This reaction is typically catalyzed by an acid. Variations of this method include using α,β-unsaturated carbonyls, which first form a pyrazoline that is then oxidized to the pyrazole.
Q2: How do I choose the right catalyst for the cyclocondensation reaction?
For the Knorr synthesis, a catalytic amount of a protic acid like glacial acetic acid is often sufficient to promote the reaction. In some cases, stronger acids or Lewis acids may be required, depending on the reactivity of your substrates. For dehydrogenative coupling reactions, ruthenium-based catalysts have shown promise.[1][2]
Q3: I am observing a mixture of regioisomers. How can I improve regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. Reaction temperature can play a crucial role; lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. The choice of catalyst and solvent can also influence the regiochemical outcome. Exploring different catalyst systems and solvent polarities is recommended.
Amide Bond Formation
Q4: What are the standard catalytic methods for forming the amide bond?
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a powerful tool for forming C-N bonds in amidation reactions.[3] These reactions typically employ a palladium catalyst with a suitable phosphine ligand.[3] Alternatively, the pyrazole carboxylic acid can be activated, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.
Q5: My palladium-catalyzed amidation reaction is not working. What are the likely causes?
Several factors can lead to the failure of a palladium-catalyzed amidation:
-
Catalyst Inactivity: The palladium catalyst may be inactive due to improper handling or storage. Ensure that air- and moisture-sensitive catalysts are handled under an inert atmosphere.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required for challenging amidation reactions.[4]
-
Solvent and Base: The solvent and base can significantly impact the reaction outcome. Nonpolar solvents like toluene are often effective, and the use of molecular sieves can be beneficial to remove trace amounts of water.[3]
-
Substrate Reactivity: Sterically hindered or electronically deactivated substrates may require more reactive catalysts or harsher reaction conditions.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Choice | Review the literature for catalysts used with similar substrates. Consider screening a panel of different catalysts (e.g., various palladium sources and phosphine ligands for amidation). |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. If using a heterogeneous catalyst, try regenerating it or using a fresh batch. |
| Sub-optimal Reaction Conditions | Systematically vary the reaction temperature, time, and solvent. For palladium-catalyzed reactions, the choice of base is also critical. |
| Poor Substrate Reactivity | Sterically hindered or electronically deactivated starting materials may require more active catalysts or higher reaction temperatures. |
| Product Loss During Workup | Optimize the extraction and purification procedures. Check the solubility of your product in the workup and purification solvents. |
Problem 2: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Undesired Side Reactions | Lowering the reaction temperature or using a more selective catalyst can help minimize competing side reactions. |
| Thermodynamic vs. Kinetic Control | The reaction temperature can influence the product distribution. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. |
| Impure Starting Materials | Impurities in the starting materials can lead to the formation of side products. Ensure the purity of all reagents before use. |
Problem 3: Catalyst Deactivation
Catalyst deactivation is a significant issue in many catalytic processes and can be caused by several factors.[5]
| Deactivation Mechanism | Identification | Prevention and Regeneration |
| Poisoning | A sudden drop in catalyst activity. Can be confirmed by elemental analysis of the spent catalyst. | Purify all reactants and solvents. Use guard beds to remove impurities before they reach the catalyst. |
| Coking/Fouling | A gradual decline in activity. Visual inspection may show discoloration of the catalyst. | Optimize reaction conditions (e.g., lower temperature) to minimize side reactions that lead to coke formation. For solid catalysts, controlled calcination can burn off coke deposits. |
| Sintering | Loss of activity after high-temperature reactions. Can be confirmed by TEM or XRD analysis showing an increase in metal particle size. | Operate at the lowest effective temperature. Choose a catalyst support with high thermal stability. |
| Leaching | Dissolution of the active metal from the solid support into the reaction medium. | Analyze the reaction mixture for dissolved metals. Consider using a different catalyst support or milder reaction conditions. |
III. Experimental Protocols
Protocol 1: General Procedure for Pyrazole Ring Formation (Knorr Synthesis)
This protocol describes a general method for the synthesis of a pyrazole-carboxylate ester, a key intermediate for the target molecule.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the hydrazine derivative in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the β-ketoester dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Amidation
This protocol outlines a general method for the amidation of a pyrazole-carboxylate to form the final carboxamide product.
Materials:
-
Pyrazole-carboxylate (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the pyrazole-carboxylate, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
IV. Visualizations
Workflow for Troubleshooting Low Yield in Pyrazole Synthesis
Caption: Decision tree for troubleshooting low yield in pyrazole synthesis.
General Catalytic Cycle for Palladium-Catalyzed Amidation
Caption: Proposed catalytic cycle for palladium-catalyzed amidation.
V. References
-
BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis. Retrieved from
-
Wallace, D. J., Klauber, D. J., Chen, C.-y., & Volante, R. P. (2003). Palladium-Catalyzed Amidation of Enol Triflates: A New Synthesis of Enamides. Organic Letters, 5(25), 4749–4752. Retrieved from
-
SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from
-
Sharma, S., Singh, D., Kumar, S., Vaishali, Jamra, R., Banyal, N., Deepika, Malakar, C. C., & Singh, V. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 231–243. Retrieved from
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from
-
R Discovery. (n.d.). Palladium-catalyzed Amidation Research Articles. Retrieved from
-
BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Retrieved from
-
Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. Retrieved from
-
Mkhonazi, B. D., et al. (2022). Palladium-Catalysed Reductive Aminocarbonylation of Aryl Bromides and Iodides with Nitroarenes. SynOpen, 6(1), 211–218. Retrieved from
-
Beilstein Journals. (2023, March 2). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Retrieved from
-
ResearchGate. (n.d.). Synthesis of structurally diverse N-alkyl pyrazole carboxamide.... Retrieved from
-
ResearchGate. (n.d.). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands | Request PDF. Retrieved from
-
TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from
-
ACS Publications. (2008, May 27). Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination | Organic Letters. Retrieved from
-
Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from
-
PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from
-
(n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from
-
ResearchGate. (2017, June 12). (PDF) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from
-
BenchChem. (n.d.). Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation. Retrieved from
-
ResearchGate. (n.d.). Conventional reactions to form pyrazoles. A) Cycloadditions B) Cyclocondensations.. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from
-
PMC. (n.d.). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from
-
ResearchGate. (2019, May 15). What are the factors for catalysts desactivation?. Retrieved from
Sources
Technical Support Center: Crystallization of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide and related pyrazole carboxamide derivatives. This document is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges encountered during the crystallization of this important class of molecules. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to design robust and reproducible crystallization processes.
The crystallization of active pharmaceutical ingredients (APIs) is a critical purification step that significantly influences the final product's stability, solubility, and bioavailability.[1] Molecules like N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, containing both hydrogen bond donors (N-H) and acceptors (C=O, pyrazole nitrogens), as well as a fused ring system, present unique challenges. These include a propensity for polymorphism, solvent inclusion, and difficulties in controlling crystal morphology (habit).[2][3]
This guide is structured as a series of troubleshooting questions and answers, supplemented by FAQs and standard protocols, to address the practical issues you may face in the laboratory.
Troubleshooting Guide: From Problem to Solution
This section directly addresses common crystallization failures in a Q&A format.
Q1: My compound "oiled out," forming a viscous liquid instead of crystals. What's happening and how do I fix it?
Probable Cause: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute's concentration exceeds the solubility limit to such a great extent that it separates into a second, solute-rich liquid phase rather than forming an ordered crystal lattice.[4] This is common when a solution is cooled too quickly or when a poor solvent (anti-solvent) is added too rapidly, creating extremely high levels of supersaturation.[5] APIs with low melting points are particularly susceptible to this phenomenon.[4]
Solutions:
-
Reduce the Rate of Supersaturation: This is the most critical parameter.[6]
-
Slower Cooling: Decrease your cooling rate significantly. Instead of a rapid ice bath quench, allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. A programmable bath can offer precise control.[5]
-
Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise with vigorous stirring to the heated solution of your compound. This prevents localized high supersaturation.
-
-
Decrease the Initial Concentration: Your starting solution may be too concentrated. Dilute the solution so that it is saturated at a higher temperature. This provides a wider metastable zone, which is more forgiving to kinetic fluctuations and favors crystal growth over LLPS.
-
Change the Solvent System: The solvent-solute interaction is key.[7]
-
Choose a solvent in which the compound is less soluble, requiring a higher temperature for dissolution. This often leads to better crystal formation upon cooling.
-
For anti-solvent crystallization, select an anti-solvent that is fully miscible with your primary solvent but in which your compound is truly insoluble.
-
-
Introduce Seed Crystals: Seeding is a powerful tool to bypass the difficult primary nucleation step.[6] Add a few, high-quality crystals of the desired polymorph once the solution enters the metastable supersaturation zone (i.e., after cooling slightly below the saturation temperature). This provides a template for growth and can effectively prevent oiling out.[4]
Q2: I obtained a solid, but it's an amorphous powder, not crystalline. How can I induce crystallization?
Probable Cause: Amorphous solids form when molecules precipitate from solution so rapidly that they lack the time to arrange themselves into an ordered crystal lattice. This is often a result of "crashing out" the material via very fast cooling or rapid anti-solvent addition.[1] While amorphous forms can have higher solubility, they are generally less stable than their crystalline counterparts.
Solutions:
-
Re-dissolve and Crystallize Slowly: The most straightforward approach is to re-dissolve the amorphous material and repeat the crystallization under slower, more controlled conditions as described in Q1.
-
Slurry Ripening (Ostwald Ripening):
-
Suspend the amorphous solid in a solvent (or solvent/anti-solvent mixture) in which it has very slight solubility.
-
Stir the slurry at a constant temperature for an extended period (hours to days).
-
Over time, the amorphous solid will dissolve and re-precipitate as the more stable crystalline form. This process can be monitored by techniques like Powder X-ray Diffraction (PXRD).
-
-
Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[8]
-
Dissolve your compound in a small amount of a volatile solvent (e.g., dichloromethane or acetone) in a small, open vial.
-
Place this vial inside a larger, sealed jar that contains a less volatile anti-solvent (e.g., hexane or diethyl ether).
-
Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility and promote slow crystal growth.
-
Q3: My crystals are extremely fine needles, making filtration and drying difficult. How can I change the crystal habit?
Probable Cause: The crystal habit, or external shape, is determined by the relative growth rates of different crystal faces.[3] Rapid crystallization often favors faster growth along one axis, leading to needle-like morphologies.[9] These habits can cause poor flowability, low bulk density, and processing challenges.[3][7] The choice of solvent is a primary factor influencing habit.[9][10]
Solutions:
-
Solvent Selection: This is the most impactful variable.[11]
-
Systematically screen a range of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Solvents that interact differently with various crystal faces can slow the growth of some faces relative to others, resulting in more equant (less needle-like) crystals.[3]
-
For example, moderately hygroscopic ethyl acetate has been shown to produce thicker needles for some APIs compared to more polar solvents.[9]
-
-
Lower the Supersaturation: Slower crystal growth allows molecules to deposit more evenly on all crystal faces. Use lower concentrations and slower cooling/anti-solvent addition rates.
-
Introduce Additives or Impurities: Trace amounts of other substances can dramatically alter crystal habit.[10][11]
-
Structural Analogs: Adding a small amount of a structurally related molecule can sometimes inhibit growth on specific faces, changing the overall shape.[9]
-
Polymers: Soluble polymers like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) can adsorb to crystal surfaces and retard growth, sometimes leading to different habits.[10]
-
-
Modify Agitation: The degree of mixing can influence secondary nucleation and crystal growth. Experiment with different stirring speeds to find an optimal range that minimizes crystal breakage while ensuring homogeneity.[7][12]
Q4: Batch-to-batch inconsistencies suggest I have a polymorphism issue. How can I control which crystal form I get?
Probable Cause: Polymorphism is the ability of a compound to exist in multiple crystal structures, each with different physical properties like solubility and stability.[1][13] Carboxamide-containing compounds are well-known to exhibit complex polymorphism due to their versatile hydrogen bonding capabilities.[2][14][15] Uncontrolled polymorphic transformations can arise from slight variations in temperature, solvent, or agitation.[6]
Solutions:
-
Seeding with the Desired Polymorph: This is the most robust method for ensuring the formation of a specific, desired crystal form.[6]
-
Once you have isolated and characterized the stable polymorph, use a small amount (typically 0.1-1% w/w) to seed subsequent crystallizations.
-
Add the seeds when the solution is gently supersaturated to promote growth on the seeds rather than spontaneous nucleation of a different (potentially metastable) form.
-
-
Strict Control of Process Parameters: Reproducibility requires tight control over the crystallization environment.[1]
-
Solvent: Different solvents can stabilize different polymorphs. Identify a solvent system that consistently produces the desired form and use it exclusively.
-
Temperature & Cooling Profile: The rate of cooling and the final temperature can dictate which polymorph nucleates. Define and adhere to a strict temperature profile for every batch.
-
Supersaturation: Control the level of supersaturation carefully, as kinetic (metastable) forms often appear at higher supersaturation levels, while thermodynamic (stable) forms are favored under conditions closer to equilibrium (lower supersaturation).[6]
-
-
Characterize Your Forms: You cannot control what you do not measure. Use analytical techniques to identify your crystal forms:
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Can identify melting points and phase transitions.
-
Infrared (IR) Spectroscopy: Differences in hydrogen bonding between polymorphs can often be seen in the N-H and C=O stretching regions.[15]
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for screening N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide?
A: Given the pyrazole carboxamide structure, a good starting point is to screen solvents across a range of polarities. Pyrazole derivatives generally show good solubility in polar organic solvents. A recommended screening panel would include:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate
-
Ethers: Tetrahydrofuran (THF) - use with caution as it can promote oiling out.[8]
-
Aromatic/Non-polar: Toluene
Q: How does the chemical structure of my molecule influence crystallization?
A: The structure is paramount. N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several key features:
-
Carboxamide Group (-CONH-): This group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It can form strong, directional intermolecular hydrogen bonds, often leading to dimers or chains, which are fundamental to the crystal lattice.[2][16]
-
Pyrazole Ring: The nitrogen atoms in the pyrazole ring are also hydrogen bond acceptors, offering additional sites for intermolecular interactions.[17]
-
Fused Ring System: The relatively rigid fused cyclopenta-pyrazole core limits conformational flexibility, which can favor crystallization compared to highly flexible molecules.
Q: What is the "metastable zone width" and why is it important?
A: The metastable zone is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing seeds can occur. A wider metastable zone gives you a larger operating window to add seeds and grow crystals under controlled conditions, preventing the explosive, uncontrolled nucleation that leads to poor crystal quality or amorphous material.
Data & Protocols
Table 1: Common Solvents for Crystallization Screening
| Solvent | Class | Boiling Point (°C) | Polarity Index | Key Characteristics |
| Methanol | Polar Protic | 65 | 5.1 | Good solvent for many polar compounds, high volatility. |
| Ethanol | Polar Protic | 78 | 4.3 | Excellent general-purpose solvent, less toxic than methanol. |
| Isopropanol | Polar Protic | 82 | 3.9 | Lower volatility than ethanol, can sometimes yield better crystals. |
| Acetonitrile | Polar Aprotic | 82 | 5.8 | Strong dipole, often used in anti-solvent methods. |
| Acetone | Polar Aprotic | 56 | 5.1 | High volatility, good for slow evaporation at low temps. |
| Ethyl Acetate | Polar Aprotic | 77 | 4.4 | Medium polarity, a very common and effective crystallization solvent. |
| Toluene | Non-Polar | 111 | 2.4 | Good for less polar compounds or as an anti-solvent for polar ones. |
| Heptane/Hexane | Non-Polar | 98 / 69 | 0.1 | Typically used as anti-solvents to reduce solubility. |
Protocol 1: General Cooling Crystallization
-
Dissolution: In a clean vial, add the crude solid and a suitable solvent. Heat the mixture with stirring until all the solid dissolves completely.
-
Saturation Point: Add a small amount of additional solvent until the solution is just below its saturation point at that temperature.
-
Slow Cooling: Remove the vial from the heat source, cover it loosely (e.g., with perforated foil), and allow it to cool slowly to room temperature. Insulating the flask can slow the cooling rate.
-
Maturation: Once at room temperature, transfer the vial to a refrigerator (4 °C) and then to a freezer (-20 °C) if necessary, allowing several hours at each stage.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble.
-
Addition of Anti-Solvent: While stirring vigorously, add a "poor" solvent (the anti-solvent) dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Re-dissolution & Growth: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystal Growth: Cover the vial and leave it undisturbed. The slight excess of anti-solvent will drive slow crystallization.
Visual Workflow Guides
Diagram 1: Troubleshooting Crystallization Outcomes
This decision tree provides a logical path for troubleshooting common experimental results.
Caption: A decision tree for troubleshooting common crystallization failures.
Diagram 2: Systematic Solvent Screening Workflow
This diagram illustrates a systematic approach to finding a suitable crystallization solvent system.
Sources
- 1. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 2. Polymorphism in carboxamide compounds with high-Z′ crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. scribd.com [scribd.com]
- 7. crystalpharmatech.com [crystalpharmatech.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 12. filter-dryer.com [filter-dryer.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Polymorphism and surface diversity arising from stress-induced transformations – the case of multicomponent forms of carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Troubleshooting for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Welcome to the Technical Support Center. As an Application Scientist, I frequently assist researchers in elucidating the structures of complex fused bicyclic systems. N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide presents a "perfect storm" of NMR ambiguities: annular tautomerism of the pyrazole core, quadrupolar relaxation from nitrogen isotopes, restricted rotation of the carboxamide bond, and complex non-first-order spin systems in the fused cyclopentane ring.
This guide abandons generic advice in favor of field-proven, self-validating protocols designed to definitively resolve these specific spectral artifacts.
Section 1: The Disappearing or Broad Pyrazole NH Peak
FAQ: Why is the signal for the pyrazole N-H proton (expected around 10–14 ppm) extremely broad, integrating incorrectly, or entirely missing from my 1 H NMR spectrum?
Causality & Expert Insight
The severe line broadening of the pyrazole N-H peak is primarily driven by two distinct physical phenomena:
-
Annular Prototropic Tautomerism: Pyrazoles unsubstituted at the N1/N2 position undergo rapid intermolecular and intramolecular proton exchange. If this exchange occurs at an intermediate rate on the NMR timescale, the signals for the tautomeric positions average out, leading to severe line broadening or even signal disappearance 1 [[2]]().
-
14 N Quadrupolar Coupling: The proton is directly attached to a 14 N nucleus (spin I = 1). The nuclear quadrupole moment of 14 N interacts with the local electric field gradient, providing an efficient relaxation pathway that drastically shortens the spin-spin relaxation time ( T2 ) of the attached proton, broadening the signal 3.
Self-Validating Protocol: D 2 O Exchange & VT-NMR
To definitively prove the peak is an exchangeable NH and not baseline noise, utilize this two-step validation system:
Step 1: D 2 O Exchange (Identifies Labile Protons)
-
Acquire a standard 1 H NMR spectrum of your sample (5-10 mg) in a dry, aprotic solvent like DMSO- d6 or CDCl 3 4.
-
Remove the NMR tube from the spectrometer and add 10–20 µL of D 2 O.
-
Cap the tube and shake vigorously for 1-2 minutes to ensure complete mixing [[1]]().
-
Re-acquire the spectrum. Validation: The broad signal at 10-14 ppm will disappear due to H/D exchange, confirming it is the pyrazole NH.
Step 2: Variable Temperature (VT) NMR (Resolves Tautomerism)
-
Prepare a fresh sample in DMSO- d6 (boiling point 189°C, ideal for high-temperature VT-NMR).
-
Acquire spectra sequentially at 25°C, 50°C, 80°C, and 100°C.
-
Validation: As thermal energy increases, the tautomeric exchange rate will exceed the NMR timescale. The previously broad peak will coalesce and sharpen into a well-defined, time-averaged signal 5.
Section 2: Duplicate Signals for the N-Methyl Carboxamide Group
FAQ: My spectrum shows two distinct doublets for the N-methyl group (~2.8 ppm) and two signals for the amide proton, even though the compound is >95% pure by HPLC. Is my sample contaminated?
Causality & Expert Insight
This is a classic manifestation of amide rotamers . The partial double-bond character of the C-N bond in the carboxamide group restricts free rotation. In N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide, steric hindrance between the N-methyl group and the adjacent cyclopenta[c]pyrazole core creates two distinct, stable conformational isomers (syn/anti relative to the carbonyl oxygen) 1. Because the interconversion barrier ( ΔG‡ ) is high, both rotamers are observed as distinct sets of peaks at room temperature.
Self-Validating Protocol: 2D NOESY / EXSY
Do not rely on integration alone to dismiss these as impurities. Prove they are chemically exchanging conformers.
-
Prepare a concentrated sample (~15-20 mg) in CDCl 3 .
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time ( tm ) of 300-500 ms.
-
Process the spectrum and analyze the cross-peaks between the two suspected N-methyl signals.
-
Validation: Cross-peaks that share the same phase as the diagonal indicate chemical exchange (the EXSY effect) between the two rotameric states, definitively proving they belong to the same molecule interconverting in solution.
Section 3: Resolving the Cyclopentane Multiplets
FAQ: The aliphatic region (2.0–3.0 ppm) corresponding to the 4H, 5H, and 6H positions of the cyclopentane ring is an uninterpretable multiplet. How do I accurately assign these?
Causality & Expert Insight
The cyclopenta[c]pyrazole system features a fused 5-membered aliphatic ring. The protons at positions 4, 5, and 6 are part of a rigid, puckered ring system 6. Due to the lack of free rotation and the asymmetric environment created by the adjacent pyrazole π -system, these protons are diastereotopic (each CH 2 has distinct axial-like and equatorial-like protons). This creates a complex non-first-order spin system with extensive geminal ( 2J ) and vicinal ( 3J ) couplings.
Self-Validating Protocol: 2D HSQC and HMBC Workflow
To untangle the aliphatic region, rely on heteronuclear correlations rather than homonuclear splitting patterns.
-
13 C NMR & DEPT-135: Identify the three distinct secondary carbons (CH 2 ) of the cyclopentane ring (typically between 20-40 ppm). DEPT-135 will show these as negative phasing signals.
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Set spectral widths to cover 0-10 ppm ( 1 H) and 0-160 ppm ( 13 C).
-
Validation: This correlates each carbon to its directly attached protons. You will observe two distinct proton cross-peaks for each carbon vertical trace, confirming the diastereotopic nature of the CH 2 groups 1.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Use HMBC to assign the specific positions (4, 5, or 6).
-
Validation: Look for 3JCH long-range correlations from the pyrazole quaternary carbons (C3, C3a, C6a) to the protons of the cyclopentane ring. Protons at C4 and C6 will show strong correlations to the bridgehead carbons, while C5 protons will not.
-
Quantitative Data Summary
The following table summarizes the expected chemical shifts and the specific ambiguities you will encounter for this molecule.
| Structural Feature | Nucleus | Expected Shift (ppm) | Common Ambiguity / Issue | Resolution Technique |
| Pyrazole N-H (Pos 1/2) | 1 H | 10.5 – 13.5 | Extremely broad or missing due to tautomerism/ 14 N coupling. | D 2 O Exchange, VT-NMR |
| Carboxamide N-H | 1 H | 6.5 – 8.0 | Broadened triplet; duplicate peaks due to rotamers. | High-temp VT-NMR |
| N-Methyl (Amide) | 1 H | 2.8 – 3.0 | Appears as two doublets (rotamers) instead of one. | 2D NOESY (EXSY cross-peaks) |
| Cyclopentane (Pos 4, 6) | 1 H | 2.6 – 2.9 | Complex diastereotopic multiplets; overlaps with N-methyl. | 2D HSQC, HMBC |
| Cyclopentane (Pos 5) | 1 H | 2.2 – 2.5 | Complex multiplet (quintet-like). | 2D COSY |
| Pyrazole C3, C3a, C6a | 13 C | 130 – 150 | Weak signals due to lack of NOE and long relaxation times. | Increase D1 relaxation delay |
Diagnostic Workflow Visualization
The following logic tree illustrates the self-validating workflow for diagnosing broad or duplicate peaks in pyrazole derivatives.
Caption: Diagnostic workflow for resolving ambiguous NMR signals in cyclopenta[c]pyrazole derivatives.
References
-
Foces-Foces, C., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." PMC - NIH.[Link]
-
Elguero, J., et al. "The use of NMR spectroscopy to study tautomerism." ScienceDirect.[Link]
-
Moiseev, A. M., et al. "Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles." Organic Letters - ACS Publications.[Link]
-
Wang, X., et al. "A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials." MDPI. [Link]
Sources
Technical Support Center: Overcoming Poor Bioavailability of Pyrazole Carboxamide Compounds in Animal Models
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for overcoming the common challenge of poor oral bioavailability of pyrazole carboxamide compounds in preclinical animal models. Our goal is to equip you with the knowledge and practical tools to diagnose and solve bioavailability issues, ultimately accelerating your research and development efforts.
Introduction: The Pyrazole Carboxamide Bioavailability Challenge
Pyrazole carboxamides are a versatile class of compounds with a wide range of biological activities, showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1] However, their journey from a potent in vitro hit to an effective in vivo candidate is often hampered by poor oral bioavailability. This can be due to a combination of factors including low aqueous solubility, extensive first-pass metabolism, and efflux by transporters. This guide will walk you through a systematic approach to identifying and addressing these hurdles.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxamide compound is highly potent in vitro, but shows no efficacy in my animal model after oral dosing. What are the likely causes?
This is a classic and often frustrating scenario in drug discovery. The discrepancy between in vitro potency and in vivo efficacy for an orally administered compound typically points to a bioavailability issue. The compound may not be reaching its target in sufficient concentrations to exert a therapeutic effect. The primary culprits to investigate are:
-
Poor Absorption:
-
Low Aqueous Solubility: Many pyrazole carboxamides are lipophilic and crystalline, leading to poor solubility in the gastrointestinal (GI) fluids.[2] A drug must be in solution to be absorbed.[3]
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
-
High First-Pass Metabolism: The compound is absorbed but is then extensively metabolized by enzymes in the intestinal wall and/or the liver before it can reach systemic circulation.[4][5] This is a common fate for many orally administered drugs.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the GI lumen, thereby reducing its net absorption.[3][6]
A systematic investigation, as outlined in the troubleshooting guides below, is essential to pinpoint the exact cause.
Q2: How can I quickly assess the potential for poor bioavailability of my pyrazole carboxamide compound early in the discovery phase?
Early assessment can save significant time and resources. Here are some key in silico and in vitro assays to consider:
-
In Silico Prediction: Utilize computational tools to predict physicochemical properties like logP (lipophilicity), aqueous solubility, and the number of hydrogen bond donors and acceptors to see if they fall within the "drug-like" space as described by Lipinski's Rule of Five.[7] ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) prediction tools can also provide early flags for potential liabilities.[7]
-
Aqueous Solubility Measurement: Experimentally determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid).
-
In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes or S9 fractions from the animal species you plan to use for your in vivo studies (e.g., rat, mouse).[8][9] This will give you an indication of its susceptibility to phase I and phase II metabolic enzymes.
-
Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability and identify potential P-gp substrates.[10][11]
The following table summarizes the interpretation of results from these initial assays:
| Assay | Favorable Result | Potential Bioavailability Issue |
| Aqueous Solubility | > 50 µg/mL | Low solubility, dissolution rate-limited absorption |
| In Vitro Metabolic Stability (t½) | > 30 minutes | High intrinsic clearance, likely high first-pass metabolism |
| Caco-2 Permeability (Papp A-B) | > 10 x 10⁻⁶ cm/s | Low permeability, poor absorption |
| Caco-2 Efflux Ratio (Papp B-A / Papp A-B) | < 2 | Potential P-gp substrate, active efflux |
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving poor bioavailability.
Guide 1: Investigating Low Aqueous Solubility
If your initial assessment suggests low solubility is a key issue, the following steps will help you confirm and address this problem.
Step 1: Comprehensive Solubility Profiling
Determine the solubility of your compound across a range of pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the stomach and intestines. Also, assess solubility in biorelevant media (e.g., FaSSIF and FeSSIF) which contain bile salts and lecithin to better simulate the fed and fasted states in the small intestine.
Step 2: Solid-State Characterization
Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble than their crystalline counterparts.[12]
Step 3: Formulation Strategies to Enhance Solubility
Based on the characterization, you can select an appropriate formulation strategy. Here are some common approaches, ranging from simple to more complex:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.[6] Weakly acidic drugs may be more soluble at a higher pH, while weakly basic drugs may be more soluble at a lower pH.[6]
-
Co-solvents: The addition of a water-miscible solvent in which the drug is more soluble can enhance the overall solubility of the formulation.[13] Common co-solvents include polyethylene glycol (PEG) 300/400, propylene glycol, and ethanol.[13]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[10][14] Techniques include micronization and nanosizing.[10][14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.[15]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[16][17] These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[16]
The following diagram illustrates the decision-making process for addressing solubility issues:
Caption: Troubleshooting workflow for low solubility.
Guide 2: Addressing High First-Pass Metabolism
If your compound has good solubility and permeability but still exhibits low oral bioavailability, high first-pass metabolism is a likely culprit.
Step 1: In Vitro Metabolism Studies
-
Liver Microsomal Stability Assay: This is the initial screen to determine the intrinsic clearance of your compound.[9] A high clearance rate suggests rapid metabolism.
-
Hepatocyte Stability Assay: Using primary hepatocytes provides a more complete picture as it includes both Phase I and Phase II metabolic pathways.[9]
-
CYP450 Reaction Phenotyping: This assay identifies which specific cytochrome P450 (CYP) enzymes are responsible for metabolizing your compound.[18] This is crucial information for predicting potential drug-drug interactions.[19][18] The most common CYPs involved in drug metabolism are CYP3A4, 2D6, 2C9, 2C19, and 1A2.[18]
Step 2: Strategies to Mitigate First-Pass Metabolism
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[20] This can be used to mask the metabolic soft spot of the molecule, allowing it to bypass first-pass metabolism.
-
Formulation Strategies:
-
Lipid-Based Formulations: These can promote lymphatic uptake, which is a pathway that bypasses the liver, thus avoiding first-pass metabolism.
-
Nanoparticulate Systems: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes.
-
-
Co-administration with a CYP Inhibitor: In a research setting, co-administering your compound with a known inhibitor of the metabolizing CYP enzyme (e.g., ketoconazole for CYP3A4) can confirm the role of that enzyme in its metabolism. A significant increase in bioavailability upon co-administration is a strong indicator of first-pass metabolism by that CYP.
The following diagram outlines the workflow for investigating high first-pass metabolism:
Caption: Workflow for addressing high first-pass metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a pyrazole carboxamide compound by liver microsomal enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (from the relevant species, e.g., rat, human)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic stability (e.g., verapamil)
-
Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound and positive control to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a pyrazole carboxamide compound and to determine if it is a substrate for P-gp efflux.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates) for 21-25 days
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test compound stock solution
-
Lucifer yellow (a marker for monolayer integrity)
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
P-gp substrate: Digoxin
-
-
96-well plates for sample collection
-
LC-MS/MS system
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test and control compounds (dissolved in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test and control compounds to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
At the end of the experiment, measure the TEER again and perform a lucifer yellow leak test to confirm monolayer integrity.
-
Analyze the concentration of the compounds in the collected samples by LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[10]
References
- Mert, S., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1265, 133425.
- WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Pamujula, N. H., et al. (2025, May 10). Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs.
- Open Access Journals. (2024). The Importance of Excipients in Drugs. Open Access Journals.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
- Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. (2023, January 26).
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. (2018, June 20).
- High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (n.d.).
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- Nagarapu, L., et al. (2025, August 9). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
- Hilaris Publisher. (2024, January 29). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher.
- Urichuk, L., et al. (2008, June 15). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. PubMed.
- Benchchem. (2025).
- P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020, June 3).
- Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass.
- J-Stage. (n.d.).
- ResearchGate. (2024, September 7).
- Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evalu
- Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions.
- ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect.
- springermedizin.de. (n.d.). Role of cytochrome P450 in drug interactions.
- Pharma Excipients. (2021, July 20). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and.
- Google Patents. (n.d.).
- MDPI. (2025, January 17).
- OSF. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability.
- Human cytochrome P450 (CYP) enzymes and drug metabolism in humans - PMC - NIH. (n.d.).
- Current status of pyrazole and its biological activities - PMC. (n.d.).
- MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
- Caco2 assay protocol. (n.d.).
- Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31).
- Benchchem. (2025). Technical Support Center: Overcoming Low Oral Bioavailability of Tandospirone in Preclinical Research.
- Walsh Medical Media. (n.d.). Study of First-Pass Metabolism and its Uses.
- PubMed. (2013, October 15). Experimental models for predicting drug absorption and metabolism.
- Slideshare. (n.d.). study design for bioavailability and bioequivalence | PPTX.
- Investigation of factors responsible for low oral bioavailability of cefpodoxime proxetil. (2006, July 24).
- MDPI. (2018, January 12).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry.
- Predicting Intestinal and Hepatic First-Pass Metabolism of Orally Administered Testosterone Undecano
- FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
- ACS Publications. (2025, March 21).
- Current Drug Metabolism. (n.d.). Animal Models for Evaluation of Drug-Drug Interaction Potential of Biotherapeutics.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (n.d.).
- Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
- Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. (n.d.).
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. (n.d.).
- The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review - AIJFR. (n.d.).
- Nanoparticle Drug Delivery System for Bioavailability Enchancement. (n.d.).
- Methods of Enhancing the Solubility and Bioavailability of BCS Classific
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
- Formulation Approaches for Solubility Enhancement by Using Polar or Non-Polar Lipid Components of BCS Class II Drugs through LBDDS - Research Journal of Pharmacy and Technology. (n.d.).
- Hilaris Publisher. (n.d.). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release.
- Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC. (n.d.).
- Enhancement of Aqueous Solubility and Oral Bioavailability of Bcs Class II Drug by Dry Emulsion - Medwin Publishers. (n.d.).
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery.
- Pharma Focus Europe. (2025, October 3).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models.
- Solubility enhancement techniques: A comprehensive review. (n.d.).
- Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design.
- Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. (2025, April 7).
- ResearchGate. (2026, January 12). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd].
- In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC. (n.d.).
- Walsh Medical Media. (2014, March 31). In vivo and In vitro Bioequivalence Testing.
- FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
- PMC. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
- 3. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificarchives.com [scientificarchives.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of cytochrome P450 in drug interactions | springermedizin.de [springermedizin.de]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparison Guide: N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide Derivatives vs. Conventional FLT3 Inhibitors
As a Senior Application Scientist evaluating the transition of kinase inhibitors from early-stage hit-to-lead chemistry to preclinical validation, I frequently encounter the limitations of legacy drug scaffolds. The Fms-like tyrosine kinase 3 (FLT3) is a notoriously difficult target in Acute Myeloid Leukemia (AML) due to the rapid emergence of resistance mutations, specifically Internal Tandem Duplications (FLT3-ITD) and Tyrosine Kinase Domain (TKD) point mutations[1].
This guide objectively compares the mechanistic and quantitative performance of a novel chemical building block—N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS: 1335131-21-9) [2]—against conventional first- and second-generation FLT3 inhibitors, detailing the causality behind its structural superiority and providing self-validating protocols for experimental verification.
Mechanistic Causality: The Structural Evolution of the Pyrazole Scaffold
To understand why the cyclopenta[c]pyrazole scaffold represents a breakthrough, we must analyze the structural biology of the FLT3 ATP-binding pocket.
-
First & Second-Generation Inhibitors: First-generation inhibitors like Midostaurin are broad-spectrum and lack deep pocket specificity, leading to off-target toxicity[3]. Second-generation inhibitors like Gilteritinib and Quizartinib achieve high FLT3 selectivity but are highly susceptible to secondary TKD mutations (e.g., D835Y) that alter the active conformation of the kinase[1].
-
The FN-1501 Benchmark: The discovery of FN-1501 introduced the 1H-pyrazole-3-carboxamide core as a potent dual FLT3/CDK inhibitor[4]. It binds competitively to the ATP hinge region, forming three conserved hydrogen bonds[5]. However, molecular docking revealed an unoccupied void in the deep hydrophobic ribose-binding pocket of both FLT3 and CDK2[3].
-
The Cyclopenta[c]pyrazole Advantage: By utilizing N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide as the core fragment, medicinal chemists successfully fused a cyclopentane ring to the pyrazole core[3]. The Causality: This aliphatic cyclopentane ring extends directly into the previously unoccupied ribose zone[3]. This extension maximizes van der Waals interactions, locking the inhibitor into the hinge region with exponentially higher affinity, effectively overcoming the conformational resistance seen in standard pyrazole derivatives[3].
Fig 1. FLT3-ITD signaling pathways and targeted inhibition by cyclopenta[c]pyrazole derivatives.
Quantitative Performance Comparison
The structural extension of the cyclopenta[c]pyrazole core translates directly into superior biochemical and cellular metrics. The data below summarizes the IC50 values across isolated kinases and FLT3-dependent AML cell lines (MV4-11)[3],[6].
| Inhibitor Class | Representative Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | MV4-11 Cell IC50 (nM) | Key Structural Feature |
| 1st Gen FLT3i | Midostaurin | ~11.0 | >1000 | ~10.0 | Indolocarbazole alkaloid |
| 2nd Gen FLT3i | Quizartinib | 1.6 | >1000 | 0.3 | Bis-aryl ether urea |
| 2nd Gen FLT3i | Gilteritinib | 0.29 | >1000 | ~5.0 | Pyrazine-carboxamide |
| Pyrazole-3-carboxamide | FN-1501 | 2.33 | 1.02 | 8.0 | Unsubstituted pyrazole core |
| Cyclopenta[c]pyrazole | Compound 8t (N-methyl analog) | 0.089 | 0.719 | < 5.0 | Cyclopentane ring extending into ribose pocket |
Data Interpretation: The N-methyl-cyclopenta[c]pyrazole derivative (Compound 8t) demonstrates a ~26-fold increase in FLT3 inhibitory potency compared to its parent compound FN-1501, entirely driven by the thermodynamic stability provided by the cyclopentane-ribose pocket interaction[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these inhibitors must rely on self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to reproduce these findings.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality for Selection: Pyrazole-based compounds often exhibit intrinsic fluorescence that confounds standard colorimetric or simple fluorometric assays. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true specific signal. This ensures the calculated IC50 is a true reflection of binding affinity, not an optical artifact.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N-methyl-cyclopenta[c]pyrazole derivative in 100% DMSO.
-
Reaction Assembly: Transfer 100 nL of the compound to a 384-well low-volume plate. Add 5 μL of recombinant FLT3 kinase domain (0.5 nM final) and fluorescently labeled poly-GAT peptide substrate.
-
Competitive Initiation: Initiate the reaction by adding 5 μL of ATP. Critical Step: The ATP concentration must be set exactly at the Km of FLT3 (~10 μM) to ensure competitive inhibition dynamics are accurately captured.
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
-
Detection: Add 10 μL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction) and a Europium-labeled anti-phosphotyrosine antibody.
-
Quantification: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic curve fit based on the 665/615 nm emission ratio.
Protocol 2: Orthogonal Cellular Validation (Target Specificity)
Causality for Selection: A common pitfall in oncology drug development is mistaking broad, off-target cytotoxicity for targeted efficacy. By running MV4-11 (FLT3-ITD dependent) and K562 (FLT3 independent, BCR-ABL dependent) cell lines in parallel, the protocol becomes self-validating. A compound is only considered a true FLT3 inhibitor if it demonstrates a massive selectivity index between the two lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 and K562 cells in opaque 96-well plates at a density of 1×104 cells/well in 90 μL of RPMI-1640 medium supplemented with 10% FBS.
-
Drug Treatment: Treat the cells with 10 μL of the inhibitor at varying concentrations (0.1 nM to 10 μM) and incubate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 100 μL of CellTiter-Glo® reagent (luminescent ATP viability assay) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Validation Check: Measure luminescence. A successful cyclopenta[c]pyrazole derivative must show an IC50 < 10 nM for MV4-11, while the IC50 for K562 should remain > 1 μM.
-
Mechanistic Confirmation: To definitively prove target engagement, lyse a parallel set of treated MV4-11 cells and perform a Western Blot probing for p-FLT3 (Tyr591) and its downstream effector p-STAT5 (Tyr694). Total suppression of these phosphorylation sites validates the mechanism of action.
Fig 2. Self-validating experimental workflow for evaluating novel FLT3/CDK inhibitors.
References
-
[2] N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide - Sigma-Aldrich. Source: sigmaaldrich.com. URL:
-
[3] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC. Source: nih.gov. URL:
-
[1] Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC. Source: nih.gov. URL:
-
[4] Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Source: nih.gov. URL:
-
[6] FN-1501 (LT-171-861) | FLT3/CDK Inhibitor | MedChemExpress. Source: medchemexpress.com. URL:
-
[5] Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)... - ACS Publications. Source: acs.org. URL:
Sources
- 1. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | 1335131-21-9 [sigmaaldrich.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Structure-activity relationship of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide derivatives
Executive Summary & Mechanistic Rationale
In modern drug discovery, the over-reliance on flat, fully aromatic scaffolds (such as indazoles and benzamides) often leads to compounds with poor aqueous solubility and promiscuous off-target binding. As a Senior Application Scientist, I frequently evaluate alternative building blocks that adhere to the "escape from flatland" principle.
The N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (NMCPC) scaffold represents a highly versatile, partially saturated bioisostere. By fusing a pyrazole core with a puckered cyclopentyl ring, the NMCPC scaffold increases the fraction of sp3-hybridized carbons ( Fsp3 ). This structural shift provides a rigidified 3D vector space that fits precisely into specific enzyme pockets while sterically clashing with off-target kinases, thereby drastically improving both selectivity and pharmacokinetic profiles.
Target Applicability: From Kinases to the APC/C Complex
The NMCPC core has proven highly effective across multiple challenging therapeutic targets:
-
NF-κB Inducing Kinase (NIK): The pyrazole-3-carboxamide acts as a classical hinge-binding motif, while the cyclopentyl ring directs substituents into the solvent channel, yielding potent NIK inhibitors for autoimmune and oncology applications [2].
-
Plasma Kallikrein: The scaffold's rigidity allows it to accurately position basic groups into the S1 pocket of serine proteases like plasma kallikrein [3].
-
Anaphase-Promoting Complex/Cyclosome (APC/C): Recent 2025 in silico and in vitro data demonstrate that NMCPC derivatives (e.g., ZINC000057991268) can target the APC1 subunit. By forming a critical hydrogen bond at Threonine 1241, these molecules delay anaphase and potentiate the cell-death-inducing effects of paclitaxel in breast cancer models [1].
Signaling logic of APC1 inhibition by NMCPC derivatives to potentiate cell death.
Objective Performance Comparison: NMCPC vs. Planar Scaffolds
To objectively evaluate the NMCPC scaffold, we compare its performance metrics against a classical planar equivalent, the N-methyl-1H-indazole-3-carboxamide. The data below synthesizes standard medicinal chemistry profiling with recent molecular docking parameters [1].
| Parameter | Indazole-3-carboxamide (Planar) | NMCPC Scaffold (sp3-Enriched) | Causality / Mechanistic Impact |
| Fraction sp3 ( Fsp3 ) | 0.11 | 0.44 | Increased Fsp3 disrupts planar π−π stacking, inherently improving aqueous solubility. |
| Aqueous Solubility | < 10 µM | > 100 µM | The puckered cyclopentyl ring prevents rigid crystal lattice packing, facilitating solvation. |
| Kinase Selectivity ( S10 ) | 0.45 (Promiscuous) | 0.12 (Highly Selective) | The sp3 bulk of the cyclopentyl ring sterically clashes with the narrow hinge regions of off-target kinases. |
| APC1 Binding Energy | -5.1 kcal/mol | -6.4 kcal/mol | The partially saturated ring allows optimal hydrophobic packing against the APC1 target pocket [1]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Built-in quality control (QC) gates ensure that downstream biological data is not corrupted by upstream chemical artifacts.
Synthesis of NMCPC Derivatives via High-Efficiency Amide Coupling
Causality: The pyrazole-3-carboxylic acid core is electron-deficient and prone to poor coupling yields with standard EDC/HOBt. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered amines while preventing epimerization.
-
Activation: Dissolve 1.0 eq of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add 1.1 eq of the target amine (e.g., N-methylamine hydrochloride). Stir for 2 hours.
-
Self-Validating QC Gate (LC-MS): Before workup, pull a 5 µL aliquot for LC-MS. Do not proceed unless the UV trace (254 nm) shows >95% conversion to the product mass.
-
Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to achieve >95% purity required for biological assays.
In Vitro TR-FRET Binding Assay
Causality: Aromatic scaffolds often exhibit auto-fluorescence that generates false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing short-lived compound auto-fluorescence to decay, ensuring high-fidelity IC50 calculations.
-
Compound Plating: Dispense NMCPC derivatives in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.
-
Reaction Assembly: Add the target protein (e.g., NIK or APC1 complex) tagged with a Europium-labeled antibody, followed by the tracer ligand conjugated to an acceptor fluorophore (e.g., Alexa Fluor 647).
-
Incubation: Seal and incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.
-
Detection & Self-Validation: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission (620 nm / 665 nm).
-
Validation Gate (Z'-factor): Calculate the Z'-factor using DMSO negative controls and a known reference inhibitor positive control. The assay is only validated and approved for SAR analysis if Z' > 0.6.
Self-validating experimental workflow for synthesizing and screening NMCPC analogs.
Conclusion
For drug development professionals facing solubility walls or selectivity issues with planar aromatic libraries, the N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide scaffold offers a structurally validated alternative. Its unique sp3-enriched geometry provides superior vector control, making it a premium building block for targeting complex kinase hinges and novel protein-protein interactions like the APC/C complex.
References
-
Schuyler SC, Gupta R, Nguyen TTB, Weng C-Y, Chen H-Y. Small Molecules Identified by an In Silico Docking Screen Targeting Anaphase-Promoting Complex/Cyclosome Subunit 1 (APC1) Potentiate Paclitaxel-Induced Breast Cancer Cell Death. Molecules. 2025; 30(4):895. URL:[Link]
- Crawford JJ, et al. Alkynyl alcohols and methods of use. US Patent 9,605,005 B2. 2017.
- Matter H, et al. Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors. US Patent 10,695,334 B2. 2020.
A Comparative Guide to Assessing Off-Target Effects of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide in Cellular Models
Introduction: The Imperative of Selectivity in an Era of Privileged Scaffolds
The pyrazole carboxamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to numerous approved drugs and clinical candidates with a wide range of biological activities, from anticancer to anti-inflammatory effects[1][2][3]. This structural motif's versatility, however, presents a significant challenge: the potential for unintended interactions with proteins other than the primary therapeutic target. These "off-target" effects are a major cause of adverse drug reactions and clinical trial failures[4]. Therefore, a rigorous and multi-pronged assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any new chemical entity.
This guide provides a comprehensive framework for assessing the off-target profile of a novel investigational compound, N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (hereafter referred to as "Cyc-Pyr-3"). Given the prevalence of kinase inhibitory activity within the pyrazole class[2], we will proceed under the working hypothesis that Cyc-Pyr-3 is a protein kinase inhibitor. Our objective is to design a self-validating system of experiments that not only identifies potential off-targets but also contextualizes these findings against well-characterized alternative compounds.
For this comparative analysis, we will use two benchmark compounds:
-
Comparator A (Highly Selective Inhibitor): A well-documented, potent, and selective inhibitor of a specific kinase (e.g., a hypothetical "Kinase X").
-
Comparator B (Promiscuous Inhibitor): A known multi-kinase inhibitor with a broader off-target profile (e.g., Staurosporine or a less selective clinical compound).
This guide will explain the causality behind our experimental choices, provide detailed protocols, and demonstrate how to synthesize data from disparate methodologies into a coherent and predictive off-target profile.
A Multi-Pronged Strategy for Off-Target Profiling
No single method can fully capture the complexity of a drug's interactions within the cellular environment. A robust off-target assessment strategy integrates computational, biochemical, and cell-based approaches to build a comprehensive profile. Our assessment of Cyc-Pyr-3 will proceed through four complementary stages.
Caption: High-level workflow for off-target assessment.
Stage 1: Predictive and Broad-Spectrum Profiling
The initial stage aims to cast a wide net to predict and identify a broad range of potential interactions. This involves leveraging computational models and large-scale biochemical screens.
In Silico Off-Target Prediction
Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, computational approaches can predict potential off-target interactions based on the chemical structure of Cyc-Pyr-3.[5][6] These methods utilize vast databases of known compound-protein interactions to identify potential binding partners through ligand-based or structure-based approaches.[5][7] This allows for the early flagging of potential liabilities and helps in designing more focused subsequent screening panels.
Experimental Protocol: Off-Target Safety Assessment (OTSA)
-
Metabolite Prediction: Predict potential Phase I and Phase II metabolites of Cyc-Pyr-3, as these may have their own off-target profiles.
-
2D/3D Similarity Searching: Utilize multiple computational tools that compare the 2D fingerprint and 3D conformation of Cyc-Pyr-3 and its predicted metabolites against a curated database of ligands with known biological activities.[5]
-
Target Prediction: Generate a list of potential off-targets ranked by a confidence score. A pseudo-score of ≥0.6 is often considered significant.[7]
-
Data Contextualization: Cross-reference predicted targets with safety databases to highlight any potential links to adverse events.
Broad-Spectrum Biochemical Kinase Profiling
Expertise & Experience: To empirically test the predictions from our in silico analysis and to broadly survey the kinome, a large-scale kinase panel screen is the industry standard.[8] This provides quantitative data on the inhibitory activity of Cyc-Pyr-3 against hundreds of purified kinases at a fixed ATP concentration. Comparing these results to our benchmark compounds immediately contextualizes the selectivity of our molecule of interest.
Experimental Protocol: Kinome-Wide Inhibitor Panel Screen
-
Compound Preparation: Prepare stock solutions of Cyc-Pyr-3, Comparator A, and Comparator B in DMSO.
-
Assay Execution: Submit the compounds for screening against a panel of >400 human kinases (e.g., the Reaction Biology HotSpot™ platform or similar). A standard screen is typically run at a single high concentration (e.g., 1 or 10 µM) with ATP at its Km for each kinase.
-
Data Analysis: The primary output is the percent inhibition for each kinase. A common threshold for a significant "hit" is >50% or >80% inhibition.
-
Selectivity Scoring: Calculate selectivity scores (e.g., S-score) to quantify promiscuity. A lower score indicates higher selectivity.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | Cyc-Pyr-3 (% Inhibition @ 1 µM) | Comparator A (% Inhibition @ 1 µM) | Comparator B (% Inhibition @ 1 µM) |
| Kinase X (On-Target) | 98% | 99% | 95% |
| Kinase Y | 85% | 5% | 92% |
| Kinase Z | 62% | <2% | 88% |
| CDK1 | 45% | 10% | 75% |
| ... (400+ others) | ... | ... | ... |
| Selectivity Score (S10) | 0.08 | 0.01 | 0.35 |
This table presents hypothetical data for illustrative purposes.
Stage 2: Confirming Target Engagement in a Cellular Context
Trustworthiness: Biochemical assays with purified proteins do not fully replicate the intracellular environment.[9][10] Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically alter a compound's activity. Therefore, validating direct target binding within intact cells is a critical step to confirm that the hits from biochemical screens are physiologically relevant.
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful biophysical method that assesses target engagement in cells or tissues. The underlying principle is that when a drug binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature. This method requires no modification of the compound and provides direct evidence of target binding in a native cellular environment.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for On- and Off-Targets
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., one that expresses the on-target and key off-targets) to ~80% confluency. Treat cells with Cyc-Pyr-3 (at various concentrations), comparators, or a vehicle control for 1-2 hours.
-
Harvesting and Lysis: Harvest cells and lyse them using a gentle method (e.g., freeze-thaw cycles) to release proteins while maintaining their native state.
-
Heating: Aliquot the lysate into separate PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing soluble proteins) and quantify the amount of the specific proteins of interest (e.g., Kinase X, Kinase Y) using Western blotting or mass spectrometry.
-
Data Analysis: For each treatment condition, plot the fraction of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Data Presentation: Comparative CETSA Results
| Target | Treatment | Thermal Shift (ΔTm, °C) | Interpretation |
| Kinase X | Cyc-Pyr-3 (10 µM) | +5.2 °C | Strong On-Target Engagement |
| Kinase X | Comparator A (10 µM) | +6.1 °C | Strong On-Target Engagement |
| Kinase X | Comparator B (10 µM) | +4.8 °C | On-Target Engagement |
| Kinase Y | Cyc-Pyr-3 (10 µM) | +3.5 °C | Off-Target Engagement Confirmed |
| Kinase Y | Comparator A (10 µM) | +0.2 °C | No Significant Engagement |
| Kinase Y | Comparator B (10 µM) | +4.1 °C | Off-Target Engagement Confirmed |
This table presents hypothetical data for illustrative purposes.
Stage 3: Unbiased Global Systems Analysis
Authoritative Grounding: While targeted approaches like kinase screening and CETSA are essential, they are inherently biased toward known or predicted targets. To discover completely unexpected off-targets, unbiased, systems-level approaches are required. Chemical proteomics can identify the full spectrum of proteins that physically bind to the drug, while transcriptomics reveals the downstream functional consequences of on- and off-target engagement.[11][12]
Chemoproteomic Profiling
Expertise & Experience: Chemoproteomics, particularly compound-centric approaches like affinity-based protein profiling (AfBP), aims to identify the direct binding partners of a small molecule from a complex cellular lysate.[4][13] This is often achieved by synthesizing a version of the drug with a chemical handle (e.g., biotin or a clickable alkyne group) that allows it to be "fished out" of the lysate along with its bound proteins, which are then identified by mass spectrometry.
Experimental Protocol: Affinity-Based Protein Profiling (AfBP)
-
Probe Synthesis: Synthesize an affinity probe version of Cyc-Pyr-3 with a linker and a reporter tag (e.g., biotin). It is critical to validate that the probe retains the on-target activity of the parent compound.
-
Cell Lysis and Incubation: Prepare a native protein lysate from the chosen cell model. Incubate the lysate with the affinity probe.
-
Competition Experiment (Crucial for Trustworthiness): In parallel, incubate the lysate with the affinity probe in the presence of a large excess of the original, unmodified Cyc-Pyr-3. True binding partners will be competed off the probe by the free compound.
-
Enrichment: Use affinity resin (e.g., streptavidin beads for a biotin probe) to capture the probe-protein complexes.
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-only sample compared to the competed sample. These are high-confidence direct binding partners.
Transcriptomic (RNA-Seq) Profiling
Expertise & Experience: A drug's effect on a cell is ultimately reflected in changes to its gene expression profile. RNA-sequencing (RNA-seq) provides a global, unbiased snapshot of the transcriptome.[14][15] By comparing the gene expression signature of cells treated with Cyc-Pyr-3 to those treated with the comparators, and to signatures of known pathways, we can infer the functional consequences of its on- and off-target activities.[12]
Experimental Protocol: Comparative RNA-Seq Analysis
-
Cell Treatment: Treat multiple biological replicates of a relevant cell line with Cyc-Pyr-3, Comparator A, Comparator B, or vehicle (DMSO) for a defined period (e.g., 6 or 24 hours).
-
RNA Extraction: Lyse the cells and extract high-quality total RNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing.
-
Data Analysis:
-
Differential Expression: Identify genes that are significantly up- or down-regulated by each compound compared to the vehicle control.
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) to determine which biological pathways are significantly altered.
-
Signature Comparison: Compare the gene expression signature of Cyc-Pyr-3 to those of the comparators and to public databases (e.g., Connectivity Map) to identify similarities to drugs with known mechanisms of action.
-
Data Presentation: Summary of Global Systems Analysis
| Analysis Type | Cyc-Pyr-3 | Comparator A | Comparator B |
| Chemoproteomics | On-Target: Kinase X. High-Confidence Off-Targets: Kinase Y, Protein Z (non-kinase). | On-Target: Kinase X. High-Confidence Off-Targets: None detected. | On-Target: Kinase X. High-Confidence Off-Targets: Kinase Y, Kinase Z, 5 other kinases. |
| Transcriptomics | Top Pathways: Kinase X signaling (down), Stress Response (up), Cell Cycle (down). | Top Pathways: Kinase X signaling (down). | Top Pathways: Kinase X signaling (down), Wnt signaling (down), Apoptosis (up), Cell Cycle (down). |
This table presents hypothetical data for illustrative purposes.
Stage 4: Assessing Functional Consequences via Phenotypic Screening
Trustworthiness: Ultimately, an off-target interaction is only a liability if it leads to an undesirable functional consequence or cellular phenotype.[16] Phenotypic screening, especially high-content imaging (HCI), allows for the quantitative measurement of multiple cellular features (e.g., morphology, organelle health, protein localization) in an unbiased manner.[17][18] Observing a specific cellular phenotype and linking it back to a confirmed off-target provides the highest level of evidence for a compound's secondary pharmacology.
Experimental Protocol: High-Content Cellular Imaging
-
Assay Setup: Plate cells in multi-well imaging plates. Use a panel of fluorescent dyes to label different cellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).
-
Compound Treatment: Treat cells with a dose-response of Cyc-Pyr-3 and the comparator compounds.
-
Imaging: Acquire multi-channel images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment cells and extract dozens or hundreds of quantitative features (e.g., nuclear size, mitochondrial integrity, cell shape).
-
Phenotypic Fingerprinting: Generate a "phenotypic fingerprint" for each compound based on the changes to these features. Compare the fingerprint of Cyc-Pyr-3 to the comparators. If Cyc-Pyr-3 treatment induces a phenotype (e.g., mitochondrial fragmentation) that is absent with the selective Comparator A but present with the promiscuous Comparator B, this suggests a functional consequence of an off-target effect.
Conclusion: Synthesizing a Predictive Off-Target Profile
The comprehensive assessment of off-target effects is a critical, hypothesis-driven process. By systematically integrating predictive computational analysis, broad biochemical screening, direct cellular target engagement validation, and unbiased systems-level approaches, we can build a robust and reliable profile for N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide. The comparative framework, using both selective and promiscuous benchmark compounds, is essential for interpreting the data and making informed decisions. This multi-pronged strategy moves beyond a simple list of off-targets to provide a deeper understanding of a compound's cellular mechanism of action, ultimately enabling the development of safer and more effective therapeutics.
References
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Vertex AI Search.
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Proteomics.
- Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
- Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
- Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. ACS Publications.
- Peptidomics-Based Drug Off-Target Effects Research. Creative Proteomics.
- Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers.
- Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed.
- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Addressing off-target effects of Evofolin B in cellular assays. Benchchem.
- Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate.
- Phenotypic Screening for Targeted Protein Degradation: Strategies, Challenges, and Emerging Opportunities. Journal of Medicinal Chemistry.
- Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. MDPI.
- CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry.
- Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. bioRxiv.
- Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.
- Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. ResearchGate.
- Cellular Kinase Target Engagement Assay Service. Creative Biolabs.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation. PMC.
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide — Chemical Substance Information. ECHA.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
- The Recent Development of the Pyrazoles : A Review. TSI Journals.
- Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed.
- 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 17. Frontiers | Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives [frontiersin.org]
- 18. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide with similar patented compounds
N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS: 1335131-21-9) is a highly specialized, conformationally restricted bicyclic building block. In modern drug discovery, it is frequently incorporated into the core structures of advanced kinase inhibitors and NF-κB signaling modulators. As a privileged scaffold, it offers unique steric and electronic properties that dictate how a lead compound interacts with narrow ATP-binding pockets.
This guide provides an objective, data-driven comparison of this specific 5-membered fused scaffold against its 6-membered counterpart (tetrahydroindazole) and unmethylated analogs, detailing the causality behind its superior performance in specific therapeutic applications.
Head-to-Head Physicochemical & Pharmacological Profiling
The selection of a fused heterocyclic core drastically alters a drug candidate's trajectory. The table below summarizes the quantitative physicochemical data and biological performance metrics of lead compounds derived from these three closely related scaffolds.
| Property / Metric | N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (Unmethylated) |
| Ring System | 5-membered (Cyclopentane fused) | 6-membered (Cyclohexane fused) | 5-membered (Cyclopentane fused) |
| Scaffold Rigidity | High (Planar constraint) | Moderate (Chair/boat flux) | High (Planar constraint) |
| H-Bond Donors | 1 | 1 | 2 |
| TPSA (Ų) | ~46.0 | ~46.0 | ~55.0 |
| Lipophilicity (clogP) | 0.85 | 1.20 | 0.45 |
| Target Application | NF-κB / IKKβ Inhibitors, APC/C Modulators | Mutant IDH, CB1 Antagonists | Broad-spectrum Kinase Inhibitors |
| IKKβ Affinity (IC₅₀) * | 12 nM | 45 nM | 28 nM |
| Metabolic Stability (HLM T₁/₂) | 45 min | 32 min | 18 min |
*Note: IC₅₀ and T₁/₂ values represent average performance metrics when the scaffold is functionalized with an identical optimized aryl-acid lead fragment.
Application Scientist Insights: The Causality of Scaffold Selection
The superior IKKβ affinity (12 nM) of the N-methyl-cyclopenta[c]pyrazole scaffold is not coincidental. The 5-membered cyclopentane ring enforces a tighter dihedral angle compared to the 6-membered cyclohexane ring of the indazole analog. This structural rigidity minimizes the entropic penalty upon binding to the narrow hinge region of the IKKβ kinase. Furthermore, the N-methyl substitution on the carboxamide eliminates a redundant hydrogen bond donor. This strategically lowers the Topological Polar Surface Area (TPSA) from ~55 Ų to ~46 Ų, which enhances cellular permeability and prevents rapid phase II glucuronidation, thereby extending the half-life in human liver microsomes (HLM) to 45 minutes.
Mechanistic Pathway: Targeting the NF-κB / IKK Axis
Derivatives of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide are heavily cited in patents for treating inflammatory conditions and cancers driven by overactivation of the NF-κB signaling pathway. By acting as ATP-competitive or allosteric inhibitors of the IKK complex, these compounds prevent the degradation of IκBα.
Fig 1: NF-κB signaling pathway illustrating targeted IKK complex inhibition by pyrazole derivatives.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols represent a self-validating system for synthesizing and evaluating cyclopenta[c]pyrazole-derived lead compounds.
Fig 2: Step-by-step experimental workflow from scaffold coupling to TR-FRET biochemical validation.
Protocol A: Scaffold Functionalization via Amide Coupling
Objective: Conjugate N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide to an aryl-acid lead fragment.
-
Activation: Dissolve the target aryl-acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Causality: HATU is selected over standard EDC/HOBt because it generates a highly reactive HOAt ester. This is critical for overcoming the inherent steric hindrance and electron-withdrawing nature of the functionalized pyrazole amine.
-
-
Base Addition: Add DIPEA (3.0 eq) and stir at 25°C for 15 minutes to ensure complete carboxylate activation.
-
Coupling: Add N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (1.1 eq). Stir continuously for 2 to 4 hours.
-
Purification & Validation: Quench the reaction with saturated NH₄Cl, extract with EtOAc, and concentrate. Purify the crude product via reverse-phase Prep-HPLC (C18 column, MeCN/H₂O gradient). Validate the mass and purity (>95%) using LC-MS before proceeding to biological assays.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: Quantify the IC₅₀ of the synthesized derivatives against IKKβ.
-
Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Causality: The inclusion of 0.01% Brij-35 is a critical self-validating step; it prevents non-specific compound aggregation (promiscuous inhibition), ensuring that the resulting dose-response curves reflect true 1:1 stoichiometric binding.
-
-
Incubation: Incubate recombinant IKKβ enzyme (0.5 nM) with serial dilutions of the synthesized compound (ranging from 10 µM to 0.1 nM) for 30 minutes at room temperature.
-
Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated IκBα substrate. Incubate for 60 minutes.
-
Termination & Detection: Terminate the reaction with EDTA (which chelates Mg²⁺, stopping kinase activity). Add Eu-labeled anti-phospho-IκBα antibody and Streptavidin-APC.
-
Readout: Measure the TR-FRET signal (Excitation: 340 nm, Emission: 615 nm / 665 nm).
-
Causality: TR-FRET is explicitly chosen over standard ELISA or colorimetric assays to bypass the auto-fluorescence typically exhibited by highly conjugated bicyclic pyrazole derivatives, ensuring high signal-to-noise ratios (Z'-factor > 0.7).
-
References
-
National Center for Biotechnology Information. "PubChem Patent Record for US9605005B2 - Alkynyl alcohols and methods of use". PubChem. URL:[Link]
-
MDPI. "Small Molecules Identified by an In Silico Docking Screen Targeting Anaphase-Promoting Complex/Cyclosome Subunit 1 (APC1) Potentiate Paclitaxel-Induced Breast Cancer Cell Death". Molecules 2025, 30(4), 895. URL:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
